molecular formula C16H11ClF3N5O B15623411 NMS-P953

NMS-P953

货号: B15623411
分子量: 381.74 g/mol
InChI 键: CZUQYAXYBOEHCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

a JAK2 inhibitor;  structure in first source

属性

分子式

C16H11ClF3N5O

分子量

381.74 g/mol

IUPAC 名称

5-(2-aminopyrimidin-4-yl)-2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C16H11ClF3N5O/c17-10-2-1-7(16(18,19)20)5-8(10)13-9(14(21)26)6-12(24-13)11-3-4-23-15(22)25-11/h1-6,24H,(H2,21,26)(H2,22,23,25)

InChI 键

CZUQYAXYBOEHCY-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

No Publicly Available Data on NMS-P953 Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "NMS-P953," no specific information regarding its mechanism of action, preclinical studies, or clinical trials is publicly available. It is possible that this compound is an internal designation not yet disclosed, a misnomer, or a compound that has been discontinued (B1498344) in early-stage development.

The search for this compound and related terms did not yield any specific scientific literature, press releases, or clinical trial registrations that would allow for the creation of an in-depth technical guide as requested. Information from Nerviano Medical Sciences (NMS) provides details on a range of other compounds in their pipeline, but this compound is not among them.

For the benefit of researchers, scientists, and drug development professionals, this report will instead summarize the publicly available information on other notable compounds developed by Nerviano Medical Sciences, for which mechanistic data is available.

Overview of Selected Nerviano Medical Sciences (NMS) Compounds

While information on this compound is unavailable, the following tables and diagrams summarize the mechanism of action and development status of other key NMS assets.

Table 1: Quantitative Data for Selected NMS Compounds
CompoundTarget(s)Key Quantitative Data (IC50, etc.)Development Phase
Itareparib (NMS-293) PARP1Data not publicly availablePhase 2
Atamparib PARP7Data not publicly availablePhase 1/2
NMS-153 MPS1 (TTK Kinase)Data not publicly availablePhase 2
NMS-812 PERK, GCN2Data not publicly availableClinical Development
Onvansertib PLK1Data not publicly availablePhase 1/2
Entrectinib TRK A/B/C, ROS1, ALKData not publicly availableApproved

Detailed Mechanism of Action for Key NMS Compounds

Itareparib (NMS-293): A Selective PARP1 Inhibitor

Itareparib is a potent and highly selective inhibitor of PARP1, an enzyme crucial for DNA repair. By selectively targeting PARP1 and avoiding the "trapping" mechanism associated with some other PARP inhibitors, Itareparib is designed to have a better safety profile, particularly concerning bone marrow toxicity. This makes it a promising candidate for combination therapies with DNA-damaging agents.

Experimental Protocols: The development of Itareparib would have involved a series of standard preclinical and clinical experiments, including:

  • Enzymatic Assays: To determine the potency and selectivity of Itareparib against PARP1 and other PARP family members.

  • Cell-Based Assays: To assess the effect of Itareparib on cell viability, DNA damage response, and apoptosis in cancer cell lines with and without specific DNA repair defects (e.g., BRCA mutations).

  • In Vivo Tumor Models: To evaluate the anti-tumor efficacy of Itareparib as a single agent and in combination with chemotherapy or other targeted agents in animal models of cancer.

  • Phase 1/2 Clinical Trials: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of Itareparib in cancer patients.

Below is a conceptual signaling pathway illustrating the mechanism of action of a PARP1 inhibitor like Itareparib.

cluster_0 Cellular Response to DNA Damage cluster_1 Action of Itareparib cluster_2 Consequence of PARP1 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Repair Base Excision Repair PARP1->Repair SSB_to_DSB Single-Strand Breaks Convert to Double-Strand Breaks Itareparib Itareparib (NMS-293) Itareparib->PARP1 Inhibition Cell_Death Synthetic Lethality (in BRCA-deficient cells) SSB_to_DSB->Cell_Death

Caption: Conceptual pathway of PARP1 inhibition by Itareparib.

Atamparib: A First-in-Class PARP7 Inhibitor

Atamparib is a first-in-class inhibitor of PARP7, a protein that is upregulated in response to cellular stress and promotes cancer cell survival. By inhibiting PARP7, Atamparib has been shown to suppress tumor cell proliferation.

Experimental Protocols: The validation of Atamparib's mechanism would involve:

  • Target Engagement Assays: To confirm that Atamparib binds to and inhibits PARP7 within cancer cells.

  • Gene Expression Analysis: To identify downstream targets of PARP7 and confirm that Atamparib modulates their expression.

  • Cellular Proliferation and Survival Assays: To demonstrate the anti-cancer effects of Atamparib in various cancer cell lines.

  • Immunohistochemistry: To assess the expression levels of PARP7 in tumor tissues.

The following diagram illustrates the proposed mechanism of action for Atamparib.

cluster_0 Cellular Stress Response cluster_1 Action of Atamparib cluster_2 Therapeutic Outcome Cell_Stress Cellular Stress PARP7 Upregulation of PARP7 Cell_Stress->PARP7 Survival Cancer Cell Survival and Proliferation PARP7->Survival Suppression Suppression of Tumor Cell Proliferation Atamparib Atamparib Atamparib->PARP7 Inhibition

Caption: Proposed mechanism of Atamparib in inhibiting cancer cell survival.

Conclusion

While the specific compound this compound remains elusive in public records, Nerviano Medical Sciences has a robust pipeline of targeted oncology drugs with well-defined mechanisms of action. The information provided on Itareparib and Atamparib serves as an example of the in-depth analysis that can be conducted when data is available. Researchers interested in this compound are encouraged to monitor scientific publications and company disclosures for any future information on this compound.

Preclinical Profile of Itareparib (NMS-293): A Selective PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Itareparib (formerly NMS-293 and NMS-03305293) is an orally bioavailable, potent, and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) developed by Nerviano Medical Sciences (NMS).[1][2][3] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations, leads to synthetic lethality and tumor cell death. Itareparib is designed to be a "non-trapping" PARP inhibitor, a feature that may lead to an improved safety profile, particularly concerning hematological toxicities, and make it suitable for combination therapies.[1] This document provides a comprehensive overview of the publicly available preclinical data for Itareparib.

Quantitative Preclinical Data

The following table summarizes the key quantitative data from preclinical studies of Itareparib.

ParameterValue/ResultContextSource
Target Selectivity Highly selective for PARP1---[1][3]
In Vitro Potency Efficiently inhibits cellular PARP activityResults in selective antiproliferative responses in BRCA mutated cell lines.[2][3]
In Vivo Efficacy (Single Agent) Strong antitumor activity and complete tumor regressionIn BRCA mutated preclinical models.[2][3]
In Vivo Efficacy (Combination) Synergistic and well-tolerated with temozolomide (B1682018) (TMZ)In both MGMT methylated and unmethylated glioblastoma mouse models.[2][3][4]
Brain Penetrance Orally bioavailable and brain penetrant---[2][3]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Itareparib are proprietary to Nerviano Medical Sciences. However, based on standard practices in preclinical oncology research and information from NMS publications, the following are likely methodologies employed.

In Vitro Cell-Based Assays:

  • Cell Lines: A panel of human cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutations) and proficient cell lines, would be used.

  • Proliferation Assays: Standard assays such as MTT or CellTiter-Glo would be used to determine the anti-proliferative activity of Itareparib as a single agent and in combination with other anti-cancer agents.

  • PARP Activity Assays: Cellular PARP activity would be measured using methods like immunofluorescence to detect PAR polymer formation or ELISA-based assays.

  • DNA Damage and Apoptosis Assays: Assays to measure markers of DNA damage (e.g., γH2AX foci formation) and apoptosis (e.g., caspase activation, Annexin V staining) would be employed to elucidate the mechanism of action.

In Vivo Animal Studies:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) bearing xenografts of human cancer cell lines or patient-derived xenografts (PDXs) would be utilized.

  • Dosing Regimen: Itareparib would be administered orally, and the dosing schedule (e.g., daily, intermittent) and dose levels would be determined based on maximum tolerated dose (MTD) studies.

  • Efficacy Evaluation: Tumor growth inhibition would be monitored by measuring tumor volume over time. Complete tumor regression would also be noted.

  • Pharmacokinetic Analysis: Blood samples would be collected at various time points after drug administration to determine key pharmacokinetic parameters such as Cmax, Tmax, and bioavailability.

  • Pharmacodynamic Analysis: Tumor and surrogate tissue samples would be collected to assess target engagement, for instance, by measuring the inhibition of PARP activity.

Signaling Pathways and Experimental Workflows

Itareparib Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

Itareparib_MOA cluster_0 Normal Cell (DNA Repair Proficient) cluster_1 BRCA-Deficient Cancer Cell DNA_SSB_Normal DNA Single-Strand Break PARP1_Normal PARP1 DNA_SSB_Normal->PARP1_Normal recruits BER_Normal Base Excision Repair PARP1_Normal->BER_Normal activates DNA_Repair_Normal DNA Repair BER_Normal->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break PARP1_Cancer PARP1 DNA_SSB_Cancer->PARP1_Cancer Replication_Fork_Collapse Replication Fork Collapse PARP1_Cancer->Replication_Fork_Collapse inhibition leads to Itareparib Itareparib (NMS-293) Itareparib->PARP1_Cancer inhibits DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination Repair (Defective due to BRCA mutation) DNA_DSB->HR_Repair Cell_Death Cell Death (Synthetic Lethality) HR_Repair->Cell_Death failure leads to Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_Validation Target Validation (PARP1) Lead_Optimization Lead Optimization (NMS-293) Target_Validation->Lead_Optimization In_Vitro_Studies In Vitro Studies (Potency, Selectivity) Lead_Optimization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD) In_Vitro_Studies->In_Vivo_Studies Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies IND_Filing IND Filing Tox_Studies->IND_Filing Phase_I Phase I Trials (Safety, Dose Escalation) IND_Filing->Phase_I Phase_II Phase II Trials (Efficacy in Specific Tumors) Phase_I->Phase_II

References

Unraveling the Selectivity of NMS-P953: A Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and corporate disclosures, no specific data has been found for a compound designated "NMS-P953." The information presented herein is a structured template based on established practices for reporting kinase inhibitor selectivity profiles. This guide is intended to serve as a framework for the analysis and presentation of such data.

Executive Summary

This document provides a comprehensive framework for understanding the selectivity profile of a kinase inhibitor, using the placeholder "this compound." In drug discovery, the selectivity of a compound is a critical determinant of its therapeutic window and potential off-target effects. A thorough characterization of how a molecule interacts with the human kinome is paramount for advancing a candidate through preclinical and clinical development. This guide outlines the methodologies for such characterization, presents a template for data summarization, and illustrates the key signaling pathways and experimental workflows involved.

Kinase Selectivity Profile of "this compound"

A comprehensive kinase screen is essential to define the selectivity of an inhibitor. This is typically performed by profiling the compound against a large panel of human kinases at a fixed concentration, followed by dose-response assays for any significant hits.

Quantitative Kinase Inhibition Data

The following table structure is recommended for summarizing the quantitative data from kinase profiling studies. Data should include the primary target(s) and any significant off-target kinases.

Target KinaseAssay TypeIC50 / Ki (nM)% Inhibition @ [Concentration]Notes
Primary Target(s)
e.g., Kinase ABiochemicale.g., 5e.g., 98% @ 100 nMHigh potency observed.
e.g., Kinase BCellulare.g., 50e.g., 92% @ 1 µMCell-based activity confirmed.
Significant Off-Target Kinases
e.g., Kinase XBiochemicale.g., 500e.g., 75% @ 1 µM100-fold selectivity over primary target.
e.g., Kinase YBiochemicale.g., >10,000e.g., <10% @ 10 µMNegligible activity.
e.g., Kinase ZCellulare.g., 1,200e.g., 60% @ 10 µMModerate off-target cellular activity.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Inhibitor. This table provides a template for presenting key quantitative data, including half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), and the percentage of inhibition at a specific concentration.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the interpretation of selectivity data.

In Vitro Kinase Assays (Biochemical)

Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding substrates (e.g., a generic peptide or a specific protein substrate) are used.

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP are incubated with the test compound in a suitable buffer system. The reaction is typically initiated by the addition of ATP.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the depletion of ATP using an enzyme-coupled reaction that produces light (e.g., Kinase-Glo®).

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., LanthaScreen®, HTRF®).

  • Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assays

Objective: To confirm that the compound can inhibit the target kinase within a cellular context.

General Protocol:

  • Cell Culture: A relevant human cancer cell line expressing the target kinase is cultured to a suitable density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a defined period.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Detection of Target Phosphorylation: The phosphorylation status of a known downstream substrate of the target kinase is assessed as a readout of target engagement. Common methods include:

    • Western Blotting: Using phospho-specific antibodies to detect the phosphorylated substrate.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based method for quantifying the level of the phosphorylated substrate.

    • In-Cell Western™/On-Cell Western: An immunocytochemical method for detecting protein levels and modifications in fixed cells in a microplate format.

  • Data Analysis: The level of substrate phosphorylation is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). IC50 values are determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is key to understanding the context of the selectivity data.

Figure 1: Simplified Signaling Pathway. A diagram illustrating the inhibition of a primary target kinase ("Kinase A") by "this compound" within a hypothetical signaling cascade initiated by a growth factor.

G cluster_workflow Kinase Selectivity Profiling Workflow Start Start: Compound "this compound" Single_Dose_Screen Single-Dose Screen (e.g., 1 µM) Start->Single_Dose_Screen Kinome_Panel Broad Kinase Panel (>400 kinases) Single_Dose_Screen->Kinome_Panel Identify_Hits Identify Hits (% Inhibition > Threshold) Kinome_Panel->Identify_Hits Dose_Response Dose-Response Assays (IC50 Determination) Identify_Hits->Dose_Response For each hit Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile End End Selectivity_Profile->End

Figure 2: Experimental Workflow. A flowchart outlining the typical steps involved in determining the kinase selectivity profile of a test compound.

Conclusion

The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization. A well-defined profile, supported by robust experimental data and clear visualization of its mechanism of action, is essential for guiding further drug development efforts. While specific data for "this compound" is not publicly available, the templates and methodologies provided in this guide offer a comprehensive framework for the rigorous assessment and presentation of kinase inhibitor selectivity for any compound of interest. Researchers are encouraged to apply this structured approach to ensure clarity, comparability, and a thorough understanding of their molecules' biological activity.

An In-depth Technical Guide: The Landscape of Myeloproliferative Neoplasms and the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation into the compound NMS-P953 and its potential role in treating myeloproliferative neoplasms (MPNs) has yielded no publicly available scientific literature, clinical trial data, or experimental protocols directly linking this specific agent to MPN pathophysiology or treatment. This guide will, therefore, provide a comprehensive overview of myeloproliferative neoplasms, current therapeutic strategies, and the underlying molecular pathways that represent key targets for novel drug development, a space where a compound like this compound could theoretically be positioned.

Understanding Myeloproliferative Neoplasms (MPNs)

Myeloproliferative neoplasms are a group of rare blood cancers characterized by the overproduction of one or more types of blood cells—red blood cells, white blood cells, or platelets—in the bone marrow.[1][2] This abnormal and uncontrolled growth stems from somatic mutations in hematopoietic stem cells.[1] The three major subtypes of classic MPNs are:

  • Polycythemia Vera (PV): Primarily characterized by an excess of red blood cells, which can thicken the blood and increase the risk of clotting.[2][3]

  • Essential Thrombocythemia (ET): Defined by a high number of platelets, leading to an increased risk of both blood clots and bleeding.[3]

  • Primary Myelofibrosis (PMF): Involves the progressive replacement of bone marrow with fibrous scar tissue, impairing the production of blood cells.[3]

These conditions are chronic and can worsen over time if not properly managed.[3]

The Central Role of the JAK-STAT Signaling Pathway

A significant breakthrough in understanding the pathogenesis of MPNs was the discovery of a mutation in the Janus kinase 2 (JAK2) gene, specifically the V617F mutation. This mutation is a key driver in the majority of MPN cases, present in nearly all patients with polycythemia vera and in about half of those with essential thrombocythemia and primary myelofibrosis.[4]

The JAK2 protein is a critical component of the JAK-STAT signaling pathway, which is essential for normal blood cell development. This pathway is activated by cytokines and growth factors, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

The JAK2 V617F mutation leads to constitutive activation of the JAK-STAT pathway, independent of normal cytokine signaling. This uncontrolled signaling drives the excessive production of blood cells characteristic of MPNs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates JAK2_V617F JAK2 V617F (Constitutively Active) JAK2_V617F->STAT Constitutively Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_Dimer->Gene_Expression Translocates & Induces

Figure 1: Simplified JAK-STAT signaling in normal and MPN cells.

Current Therapeutic Approaches and Unmet Needs

Treatment for MPNs aims to manage symptoms, reduce the risk of complications such as thrombosis and bleeding, and in some cases, slow the progression of the disease.[1] Current strategies include:

  • Low-dose aspirin: To reduce the risk of blood clots.[1]

  • Phlebotomy: For polycythemia vera to reduce red blood cell count.

  • Cytoreductive therapy: Medications like hydroxyurea (B1673989) to lower blood cell counts.

  • JAK inhibitors: Drugs like ruxolitinib (B1666119) are designed to block the activity of JAK1 and JAK2, thereby inhibiting the overactive signaling pathway.

While JAK inhibitors have significantly improved the management of MPNs, they are not curative and do not eliminate the underlying mutated clone. Therefore, there is a critical need for novel therapeutic agents that can offer deeper and more durable responses, potentially by targeting different nodes in the signaling pathway or novel disease mechanisms.

Experimental Protocols for Evaluating Novel MPN Therapeutics

The preclinical evaluation of a potential new drug for MPNs, such as a hypothetical "this compound," would involve a series of well-defined experiments to establish its mechanism of action, efficacy, and safety.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of the compound against wild-type and mutated JAK2.

Methodology:

  • Recombinant human JAK2 (wild-type and V617F mutant) enzymes are incubated with the test compound at various concentrations.

  • A specific peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures ADP formation.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cellular Proliferation Assays

Objective: To assess the effect of the compound on the growth of MPN-derived cell lines.

Methodology:

  • Human erythroleukemia (HEL) cells, which are homozygous for the JAK2 V617F mutation, are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the test compound or a vehicle control.

  • After an incubation period (typically 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • The half-maximal effective concentration (EC50) is determined.

Western Blotting for Phospho-STAT Analysis

Objective: To confirm that the compound inhibits JAK-STAT signaling within the cell.

Methodology:

  • HEL cells are treated with the test compound for a short period (e.g., 2-4 hours).

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-STAT3/total STAT3 ratio indicates target engagement.

Experimental_Workflow A In Vitro Kinase Assay (IC50 vs. JAK2 V617F) B Cell-Based Proliferation Assay (EC50 in HEL cells) A->B Demonstrates cellular activity C Target Engagement Assay (Western Blot for p-STAT3) B->C Confirms mechanism of action D In Vivo Efficacy Studies (Mouse models of MPN) C->D Proceed to in vivo testing E Toxicology & Safety Pharmacology D->E Assess safety profile F Clinical Trials E->F Investigate in humans

Figure 2: A typical preclinical to clinical workflow for an MPN drug candidate.

Conclusion

While no information is currently available for a compound specifically named this compound in the context of myeloproliferative neoplasms, the field remains an active area of research and drug development. The central role of the JAK-STAT pathway provides a clear target for therapeutic intervention. The development of novel agents will rely on rigorous preclinical evaluation, including biochemical, cellular, and in vivo studies, to identify candidates with improved efficacy and safety profiles over existing treatments. Future research may also focus on targeting alternative pathways or combination therapies to overcome resistance and achieve more profound and lasting responses for patients with MPNs.

References

Methodological & Application

Application Notes and Protocols for NMS Kinase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental protocols for a compound designated "NMS-P953" are not publicly available. The following application notes and protocols are based on publicly available information for well-characterized kinase inhibitors developed by Nerviano Medical Sciences (NMS), such as NMS-153 (an MPS1 inhibitor) and Onvansertib (B609756) (a PLK1 inhibitor). These protocols provide a general framework that can be adapted for the evaluation of novel kinase inhibitors.

Introduction

Nerviano Medical Sciences (NMS) has a strong focus on the discovery and development of oncology drugs, particularly kinase inhibitors that target key regulators of the cell cycle and DNA repair pathways.[1] Two prominent examples from their pipeline are NMS-153, a potent and highly selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, and Onvansertib, a selective inhibitor of Polo-like kinase 1 (PLK1).[2][3] Both MPS1 and PLK1 are critical regulators of mitosis, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells, making them attractive therapeutic targets.[2]

This document provides an overview of the signaling pathways of MPS1 and PLK1, quantitative data for representative NMS inhibitors, and detailed protocols for key in vitro experiments to assess the cellular effects of such compounds.

Data Presentation

The anti-proliferative activity of NMS kinase inhibitors is typically evaluated across a panel of cancer cell lines to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values for Onvansertib (PLK1 Inhibitor) in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
D425Medulloblastoma (Group 3)~5[4]
D458Medulloblastoma (Group 3)~6[4]
HD-MB03Medulloblastoma (Group 3)4.90[4]
DAOYMedulloblastoma (SHH)27.94[4]
NHANormal Human Astrocytes131.60[4]
A549Lung AdenocarcinomaIn the nanomolar range[5]
PC-9Lung AdenocarcinomaIn the nanomolar range[5]
KLEEndometrial Cancer79.32[6]
EC-023Endometrial Cancer42.52[6]
HEC-1BEndometrial Cancer113.06[6]
IshikawaEndometrial Cancer13.58[6]

Table 2: Preclinical Anti-proliferative Activity of NMS-153 (MPS1 Inhibitor).

Cell Line TypeFindingReference
Hepatocellular Carcinoma (HCC)Orders of magnitude higher anti-proliferative activity than sorafenib, lenvatinib, and regorafenib.[7]
Various Cancer Cell LinesActive against a variety of cancer cell lines.[8]

Signaling Pathways

MPS1 Signaling Pathway

Monopolar Spindle 1 (MPS1) is a key kinase of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[9][10] In response to unattached kinetochores, MPS1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[11] Inhibition of MPS1 overrides the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, cell death.[2]

MPS1_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Effect of NMS-153 Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 activates Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation MPS1->Spindle Assembly Checkpoint (SAC) Activation Mitotic Checkpoint Complex (MCC) Mitotic Checkpoint Complex (MCC) Spindle Assembly Checkpoint (SAC) Activation->Mitotic Checkpoint Complex (MCC) APC/C Inhibition APC/C Inhibition Mitotic Checkpoint Complex (MCC)->APC/C Inhibition Anaphase Delay Anaphase Delay APC/C Inhibition->Anaphase Delay Proper Chromosome Segregation Proper Chromosome Segregation Anaphase Delay->Proper Chromosome Segregation NMS-153 NMS-153 MPS1_inhibited MPS1 (Inhibited) NMS-153->MPS1_inhibited inhibits SAC Bypass SAC Bypass MPS1_inhibited->SAC Bypass Premature Anaphase Premature Anaphase SAC Bypass->Premature Anaphase Chromosome Missegregation Chromosome Missegregation Premature Anaphase->Chromosome Missegregation Cell Death Cell Death Chromosome Missegregation->Cell Death

Caption: MPS1 Signaling Pathway and Inhibition by NMS-153.

PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[12][13] PLK1 is overexpressed in a wide range of human cancers and its elevated expression often correlates with poor prognosis.[14] Onvansertib, by inhibiting PLK1, disrupts these mitotic processes, leading to G2/M cell cycle arrest and apoptosis.[4][5]

PLK1_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition_plk1 Effect of Onvansertib G2 Phase G2 Phase PLK1 PLK1 G2 Phase->PLK1 activates Mitotic Entry Mitotic Entry PLK1->Mitotic Entry Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Spindle Assembly Spindle Assembly PLK1->Spindle Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Cell Proliferation Cell Proliferation Cytokinesis->Cell Proliferation Onvansertib Onvansertib PLK1_inhibited PLK1 (Inhibited) Onvansertib->PLK1_inhibited inhibits G2/M Arrest G2/M Arrest PLK1_inhibited->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: PLK1 Signaling Pathway and Inhibition by Onvansertib.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of a novel kinase inhibitor.

Experimental_Workflow Start Start Cell Culture Select and Culture Cancer Cell Lines Start->Cell Culture Compound Treatment Treat cells with varying concentrations of NMS inhibitor Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound Treatment->Cell Viability Assay Determine IC50 Determine IC50 values Cell Viability Assay->Determine IC50 Western Blot Western Blot Analysis (Target modulation, downstream effectors) Determine IC50->Western Blot Apoptosis Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Determine IC50->Apoptosis Assay Data Analysis Data Analysis and Interpretation Western Blot->Data Analysis Apoptosis Assay->Data Analysis End End Data Analysis->End

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of an NMS inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • NMS Kinase Inhibitor (e.g., Onvansertib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the NMS inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to assess the effect of an NMS inhibitor on the expression and phosphorylation status of target proteins and downstream signaling molecules.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PLK1, anti-PLK1, anti-p-Histone H3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the NMS inhibitor for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by an NMS inhibitor using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment, including both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[15]

References

Application Notes and Protocols for In Vivo Studies of NMS PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for preclinical data, including in vivo dosage and administration protocols for a compound specifically designated "NMS-P953," did not yield any specific results. It is possible that this is an internal project code, a discontinued (B1498344) compound, or a misnomer. The following application notes and protocols are therefore based on publicly available information for other well-characterized PARP inhibitors developed by Nerviano Medical Sciences (NMS), such as NMS-293 (Itareparib), and general best practices for in vivo studies of PARP inhibitors. Researchers should adapt these protocols based on the specific characteristics of their compound and animal models.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage response (DDR) pathways of cancer cells. By inhibiting PARP enzymes, particularly PARP1 and PARP2, these agents prevent the repair of single-strand DNA breaks. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the accumulation of unrepaired DNA damage leads to synthetic lethality and cell death. Nerviano Medical Sciences (NMS) has been at the forefront of developing next-generation PARP inhibitors with improved selectivity and pharmacological properties.

These application notes provide a general framework for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of NMS PARP inhibitors in preclinical cancer models.

Signaling Pathway

The primary mechanism of action of PARP inhibitors involves the disruption of the base excision repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs). During DNA replication, these SSBs are converted into double-strand breaks (DSBs). In healthy cells, DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with HRR deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Cell Fate cluster_2 Therapeutic Intervention DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER BER->DNA_Damage Repair DSB Double-Strand Break (DSB) BER->DSB Accumulation of unrepaired SSBs Replication->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Apoptosis Apoptosis Cell_Survival Cell Survival HRR->Cell_Survival NHEJ->Cell_Survival Error-prone repair NMS_PARPi NMS PARP Inhibitor NMS_PARPi->PARP Inhibition NMS_PARPi->Apoptosis HRR_Deficiency HRR Deficiency (e.g., BRCA1/2 mutation) HRR_Deficiency->HRR Inhibition HRR_Deficiency->Apoptosis

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from in vivo studies of NMS PARP inhibitors. Data should be presented as mean ± standard error of the mean (SEM) or as specified.

Table 1: In Vivo Efficacy Study - Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)p-value
Vehicle Control-qdN/AN/A
NMS PARP Inhibitor25qd
NMS PARP Inhibitor50qd
NMS PARP Inhibitor100qd
Positive Control

Table 2: Pharmacokinetic Parameters in Plasma

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
NMS PARP Inhibitor50PO
NMS PARP Inhibitor50IV

Table 3: Pharmacodynamic Biomarkers in Tumor Tissue

Treatment GroupDose (mg/kg)Time Point (h)Poly(ADP-ribose) (PAR) level (% of control)γH2AX Foci per Cell
Vehicle Control-24100
NMS PARP Inhibitor504
NMS PARP Inhibitor5024

Experimental Protocols

Animal Models
  • Species and Strain: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are commonly used for xenograft studies.

  • Cell Lines: Use cancer cell lines with known HRR status (e.g., BRCA1/2 mutated or wild-type). For example, CAPAN-1 (BRCA2 mutant pancreatic cancer) or MDA-MB-436 (BRCA1 mutant breast cancer) are sensitive to PARP inhibitors.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Animal Welfare: All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Drug Formulation and Administration
  • Formulation: The formulation will depend on the physicochemical properties of the specific NMS PARP inhibitor. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.

  • Administration Route: Oral gavage (PO) is a common route for preclinical evaluation of orally bioavailable PARP inhibitors. Intravenous (IV) administration may be used for pharmacokinetic studies to determine bioavailability.

  • Dosing Schedule: Dosing can be once daily (qd) or twice daily (bid) depending on the pharmacokinetic profile of the compound.

In Vivo Efficacy Study Workflow

Efficacy_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring (Volume ~100-200 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, NMS PARPi, Positive Control) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Daily endpoint Endpoint Criteria Met (e.g., Tumor Volume > 2000 mm³) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for an in vivo efficacy study.

Protocol:

  • Tumor Inoculation: Inoculate mice with cancer cells as described in section 4.1.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Treatment: Administer the NMS PARP inhibitor, vehicle control, and any positive control compounds according to the predetermined dosing schedule and route.

  • Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Body weight is a key indicator of toxicity.

  • Endpoint: Euthanize the animals when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if there are signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At the endpoint, collect tumors and other relevant tissues for pharmacodynamic analysis.

Pharmacokinetic (PK) Study

Protocol:

  • Administer a single dose of the NMS PARP inhibitor via the desired routes (e.g., PO and IV) to separate groups of mice.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the NMS PARP inhibitor.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) Biomarker Analysis

Protocol:

  • Treat tumor-bearing mice with a single dose of the NMS PARP inhibitor or vehicle.

  • Euthanize mice at various time points after dosing (e.g., 4 and 24 hours).

  • Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.

  • For PAR level analysis, perform an ELISA or Western blot on tumor lysates.

  • For DNA damage analysis, perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections using an antibody against γH2AX.

Conclusion

These application notes provide a comprehensive, though generalized, guide for the in vivo evaluation of NMS PARP inhibitors. It is imperative for researchers to develop compound-specific and model-specific protocols based on preliminary in vitro data and the known characteristics of the chosen cancer models. Careful study design and execution are critical for obtaining robust and reproducible data to support the preclinical development of these promising anticancer agents.

Application Notes and Protocols: NMS-P953 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound with the specific identifier "NMS-P953" is not publicly available. The following protocols and data are based on a representative small molecule inhibitor, NMS-P118, from the same manufacturer, Nerviano Medical Sciences.[1] It is presumed that the handling, preparation, and storage of this compound would follow similar principles. Researchers should consult any available product-specific documentation for this compound.

These application notes provide detailed procedures for the preparation and storage of solutions of NMS series compounds for use in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for the representative compound NMS-P118, a potent and selective PARP1 inhibitor.[2]

PropertyValueSource
Molecular Weight 395.4 g/mol [2]
Solubility in DMSO 2 mg/mL[2]
Solubility in DMF 5 mg/mL[2]
Solubility in Ethanol Slightly soluble[2]
Recommended Storage -20°C[3]

Experimental Protocols

Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of an NMS compound (using NMS-P118 as a representative example) in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • NMS compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the Compound: Allow the vial containing the NMS compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Accurately weigh a precise amount of the NMS compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of NMS-P118 (MW: 395.4 g/mol ), weigh out 3.954 mg.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM solution with 3.954 mg of NMS-P118, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.[3]

Working Solution Preparation for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.

Materials:

  • 10 mM NMS compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or desired cell culture medium

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the stock solution in the desired aqueous buffer or medium before the final dilution. This helps to prevent precipitation of the compound.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or vortexing.

  • DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation

G cluster_0 Preparation of NMS Compound Solutions A Weigh NMS Compound Powder B Dissolve in DMSO to Create Stock Solution A->B C Vortex to Ensure Complete Dissolution B->C D Aliquot Stock Solution for Storage C->D E Store Aliquots at -20°C D->E F Thaw Aliquot for Use E->F G Dilute Stock in Cell Culture Medium to Create Working Solution F->G H Use in Experiment G->H

Caption: Workflow for NMS compound solution preparation.

Representative Signaling Pathway: PARP1 Inhibition

As NMS-P118 is a PARP1 inhibitor, the following diagram illustrates its mechanism of action in the context of DNA damage.

G cluster_1 Mechanism of PARP1 Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis If repair fails Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR NMS_Compound NMS-P118 (PARP1 Inhibitor) NMS_Compound->PARP1 Inhibition Inhibition

Caption: Simplified PARP1 signaling pathway and inhibition.

References

Application Notes and Protocols for NMS-03597812 (NMS-812) in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Application of NMS-03597812 in Leukemia Research

Disclaimer: The compound "NMS-P953" did not yield specific results in public research databases. The information provided herein pertains to NMS-03597812 , also known as NMS-812 , a compound developed by Nerviano Medical Sciences with a similar nomenclature and relevance to leukemia research. It is presumed that "this compound" is a likely misnomer for NMS-03597812.

Introduction

NMS-03597812 is a novel, orally bioavailable, potent, and ATP-competitive dual inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and General Control Nonderepressible 2 (GCN2).[1][2][3] Both PERK and GCN2 are crucial kinases in the Integrated Stress Response (ISR), a cellular signaling network that allows cancer cells to adapt to and survive under stressful conditions such as nutrient deprivation, hypoxia, and high protein synthesis load, which are common in the tumor microenvironment.[2][4][5]

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy where the ISR pathway is often exploited by cancer cells for survival and proliferation.[5][6] By inhibiting PERK and GCN2, NMS-03597812 disrupts the adaptive mechanisms of leukemia cells, leading to the accumulation of unresolved cellular stress and subsequent apoptosis.[1][7] This makes NMS-03597812 a promising therapeutic agent for leukemia, particularly in relapsed/refractory settings and in patient populations with mutations like TP53, which are associated with poor prognosis.[8][9] Currently, NMS-03597812 is under investigation in a Phase Ia/Ib clinical trial for adult patients with relapsed/refractory AML.[9][10]

Mechanism of Action and Signaling Pathway

NMS-03597812 exerts its anti-leukemic effects by inhibiting the PERK and GCN2 kinases, key components of the Integrated Stress Response.

  • PERK Inhibition: Under conditions of endoplasmic reticulum (ER) stress (e.g., accumulation of unfolded proteins), PERK is activated. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis, alleviating the stress on the ER. However, this also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and survival. Inhibition of PERK by NMS-03597812 prevents the phosphorylation of eIF2α, restoring protein synthesis and preventing the adaptive response, leading to overwhelming ER stress and apoptosis.

  • GCN2 Inhibition: GCN2 is activated by amino acid deprivation. Similar to PERK, activated GCN2 phosphorylates eIF2α, leading to the activation of ATF4 and the subsequent adaptive response. In some cancer cells, inhibition of PERK can lead to a compensatory activation of GCN2. As a dual inhibitor, NMS-03597812 blocks this escape mechanism, resulting in a more robust and sustained inhibition of the ISR.[1][11]

The downstream effects of PERK/GCN2 inhibition include the downregulation of pro-survival proteins and the induction of pro-apoptotic pathways.[1]

PERK_GCN2_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition by NMS-03597812 ER Stress ER Stress PERK PERK ER Stress->PERK activates Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 activates NMS_P953 NMS-03597812 NMS_P953->PERK NMS_P953->GCN2 eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 selectively translates Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits Stress_Response_Genes Stress Response Genes (e.g., CHOP) ATF4->Stress_Response_Genes upregulates Cell_Survival Leukemia Cell Survival & Proliferation Global_Translation->Cell_Survival supports Stress_Response_Genes->Cell_Survival promotes Apoptosis Apoptosis Stress_Response_Genes->Apoptosis can induce Cell_Viability_Workflow A Seed Leukemia Cells (96-well plate) B Add NMS-03597812 (serial dilutions) A->B C Incubate (48-72h) B->C D Add MTT/WST-1 Reagent C->D E Incubate (2-4h) D->E F Measure Absorbance E->F G Calculate IC50 F->G Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H

References

Application Notes and Protocols: NMS-P953 (Itareparib/NMS-293) in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P953, identified as Itareparib (formerly NMS-P293), is a potent and highly selective, orally bioavailable, brain-penetrant inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). A key characteristic of Itareparib is its "non-trapping" mechanism of action. Unlike traditional PARP inhibitors that trap PARP1 on DNA, leading to cytotoxicity that can be challenging in combination therapies, Itareparib's non-trapping nature is designed to offer a better safety profile, particularly concerning myelosuppression. This makes it an ideal candidate for combination with DNA-damaging agents such as chemotherapy and radiotherapy, potentially expanding its therapeutic window to cancers without BRCA mutations or other homologous recombination deficiencies (HRD).

These application notes provide an overview of the preclinical and clinical data supporting the use of Itareparib in combination with other cancer therapies, along with detailed protocols for key experiments.

Signaling Pathway: PARP1 Inhibition and Synthetic Lethality

In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are lethal to the cancer cells, a concept known as synthetic lethality. Itareparib, by selectively inhibiting PARP1, leverages this vulnerability. In combination with DNA-damaging agents like temozolomide (B1682018), which induces DNA lesions, Itareparib is hypothesized to potentiate the cytotoxic effects, even in tumors proficient in homologous recombination.

PARP1_Inhibition cluster_0 DNA Damage cluster_1 PARP1-mediated Repair cluster_2 Itareparib (this compound) Action cluster_3 Cellular Outcome DNA_Lesion DNA Lesion (e.g., from Temozolomide) PARP1 PARP1 DNA_Lesion->PARP1 recruits SSB_Repair Single-Strand Break Repair PARP1->SSB_Repair activates DSB_Formation Double-Strand Break Formation SSB_Repair->DSB_Formation prevents Itareparib Itareparib (this compound) Itareparib->PARP1 inhibits (non-trapping) Apoptosis Apoptosis DSB_Formation->Apoptosis

Caption: Mechanism of action of Itareparib (this compound) in combination with DNA-damaging agents.

Preclinical Data: In Vitro and In Vivo Combination Studies

In Vitro Potency and Selectivity

Preclinical studies have demonstrated that Itareparib is a potent inhibitor of PARP1 with high selectivity over PARP2. This selectivity is believed to contribute to its favorable safety profile.

ParameterValueReference
PARP1 Kd 2 nM[1]
PARP1 IC50 (Enzymatic) 10.4 nM[2]
PARP2 IC50 (Enzymatic) >400-fold higher than PARP1[2]
Cellular PAR Synthesis IC50 Single-digit nanomolar range[3]
In Vitro Combination Studies: Cell Viability

The synergistic effect of Itareparib with chemotherapeutic agents has been evaluated in various cancer cell lines. A common method to assess this is the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow: In Vitro Combination Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Drugs Add Itareparib and/or chemotherapeutic agent (e.g., Temozolomide) Incubate_24h->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Incubate_10min Incubate for 10 minutes at room temperature Add_CTG->Incubate_10min Measure_Luminescence Measure luminescence Incubate_10min->Measure_Luminescence Analyze_Data Analyze data to determine IC50 and synergy Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a combination cell viability assay using CellTiter-Glo®.

In Vivo Combination Studies: Xenograft Models

The combination of Itareparib and temozolomide has shown synergistic efficacy in glioblastoma (GBM) xenograft models, including those resistant to temozolomide.[1]

Animal ModelTreatmentOutcomeReference
Glioblastoma Xenograft (TMZ-sensitive and resistant) Itareparib + TemozolomidePotent synergistic efficacy and good tolerability[1]
BRCA1-mutant Breast Cancer Xenograft (MDA-MB-436) Itareparib (50 mg/kg, oral, single agent)>95% inhibition of PAR in tumors for >24h; potent dose-related tumor growth inhibition and cures[1]

Clinical Trials of Itareparib in Combination Therapies

Several clinical trials are underway to evaluate the safety and efficacy of Itareparib in combination with standard-of-care chemotherapies.

Clinical Trial IDPhaseIndicationCombination AgentStatus
NCT04910022 I/IIRecurrent GlioblastomaTemozolomideRecruiting
NCT06930755 IRelapsed BRCA-wild type Ovarian CancerTopotecanRecruiting
NCT06931626 IRelapsed Small Cell Lung CancerTemozolomideRecruiting

Experimental Protocols

In Vitro PARP1 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Itareparib against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate)

  • NAD+ (nicotinamide adenine (B156593) dinucleotide)

  • Activated DNA

  • PARP assay buffer

  • Itareparib (serial dilutions)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence

Protocol:

  • Prepare serial dilutions of Itareparib in PARP assay buffer.

  • In a 384-well plate, add PARP assay buffer, activated DNA, and the Itareparib dilutions.

  • Add recombinant PARP1 enzyme to each well (except for the negative control).

  • Initiate the reaction by adding NAD+ and histones.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the fluorescent signal according to the assay kit manufacturer's instructions.

  • Calculate the percent inhibition for each Itareparib concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vitro Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effect of Itareparib in combination with a chemotherapeutic agent on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U87MG glioblastoma cells)

  • Complete cell culture medium

  • 96-well opaque-walled tissue culture plates

  • Itareparib (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Temozolomide, stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of Itareparib and the chemotherapeutic agent in complete medium.

  • Treat the cells with either single agents or a combination of both drugs at various concentrations. Include vehicle-only (DMSO) controls.

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values. Synergy can be assessed using the Chou-Talalay method to calculate a combination index (CI).

In Vivo Glioblastoma Xenograft Study

Objective: To evaluate the in vivo efficacy of Itareparib in combination with temozolomide in a mouse xenograft model of glioblastoma.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Glioblastoma cell line (e.g., U87MG)

  • Matrigel

  • Itareparib (formulated for oral gavage)

  • Temozolomide (formulated for oral or intraperitoneal administration)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject 5 x 10^6 U87MG cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Itareparib alone, Temozolomide alone, Itareparib + Temozolomide).

  • Administer treatments as per the defined schedule. For example:

    • Itareparib: Daily oral gavage at a specified dose (e.g., 50 mg/kg).

    • Temozolomide: Daily oral gavage or intraperitoneal injection for 5 consecutive days at a specified dose (e.g., 50 mg/kg).

  • Measure tumor volume with calipers twice weekly and calculate as (length x width²)/2.

  • Monitor the body weight of the mice twice weekly as a measure of toxicity.

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Analyze the data for tumor growth inhibition and statistical significance between treatment groups.

Conclusion

Itareparib (this compound) is a promising next-generation PARP1 inhibitor with a unique non-trapping mechanism that may offer a superior safety profile in combination therapies. Preclinical data strongly support its synergy with DNA-damaging agents like temozolomide. Ongoing clinical trials will be crucial in defining the clinical utility of Itareparib in combination regimens for various cancer types, including those that are not traditionally responsive to PARP inhibitor monotherapy. The provided protocols offer a framework for researchers to further investigate the potential of this novel therapeutic agent.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with NMS-P953

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing NMS-P953 to induce apoptosis in cancer cells. This document outlines the theoretical underpinnings of apoptosis, presents detailed protocols for key experimental assays, and offers templates for data presentation and visualization. The methodologies described herein are designed to enable researchers to effectively characterize the pro-apoptotic effects of this compound and similar compounds.

Introduction to Apoptosis and Cancer Therapy

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy.[3] Consequently, the targeted induction of apoptosis in cancer cells is a cornerstone of modern oncology drug discovery.[1]

Apoptosis is orchestrated by two primary signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][3] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[1] Key biochemical and morphological hallmarks of apoptosis include phosphatidylserine (B164497) externalization, caspase activation, PARP cleavage, chromatin condensation, and DNA fragmentation.[1]

This compound is a novel investigational compound being evaluated for its potential to induce apoptosis in cancer cells. This document provides a framework and detailed protocols for assessing its efficacy and mechanism of action.

Key Signaling Pathways in Apoptosis

A fundamental understanding of the molecular machinery of apoptosis is crucial for designing and interpreting experiments with this compound.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[4][5] This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[5]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[2][4] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates caspase-9.[4]

  • Execution Phase: Both pathways culminate in the activation of executioner caspases, primarily caspase-3 and caspase-7.[2][5] These caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[5][6]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation Death Receptors->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Regulation (Bax, Bak, Bcl-2) Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Substrate Cleavage Cleavage of Cellular Substrates (e.g., PARP) Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Fig 1. Overview of the key signaling pathways in apoptosis.

Data Presentation

Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cell Viability (IC50 Values) of this compound

Cell LineIncubation Time (hours)IC50 (µM)
e.g., MCF-724e.g., 15.2 ± 1.8
48e.g., 8.5 ± 0.9
72e.g., 4.1 ± 0.5
e.g., HeLa24e.g., 22.7 ± 2.5
48e.g., 12.3 ± 1.4
72e.g., 6.8 ± 0.7

Table 2: Apoptosis Induction by this compound in [Cell Line] at 48 hours

TreatmentConcentration (µM)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control0e.g., 3.2 ± 0.4e.g., 1.5 ± 0.2
This compounde.g., 5e.g., 25.6 ± 2.1e.g., 8.9 ± 1.1
This compounde.g., 10e.g., 48.3 ± 3.5e.g., 15.7 ± 1.9
This compounde.g., 20e.g., 65.1 ± 4.2e.g., 22.4 ± 2.5

Table 3: Relative Protein Expression Following this compound Treatment

TreatmentConcentration (µM)Cleaved Caspase-3 (Relative to Control)Cleaved PARP (Relative to Control)Bcl-2/Bax Ratio
Vehicle Control01.01.0e.g., 3.5
This compounde.g., 10e.g., 4.2 ± 0.3e.g., 5.1 ± 0.4e.g., 1.2
This compounde.g., 20e.g., 8.7 ± 0.6e.g., 9.8 ± 0.7e.g., 0.4

Table 4: Cell Cycle Distribution after this compound Treatment

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Vehicle Control0e.g., 55.3e.g., 30.1e.g., 14.6e.g., 1.2
This compounde.g., 10e.g., 40.1e.g., 25.8e.g., 18.5e.g., 15.6
This compounde.g., 20e.g., 25.6e.g., 15.2e.g., 23.1e.g., 36.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, 72h B->C D Add MTT reagent C->D E Incubate to form formazan (B1609692) crystals D->E F Solubilize crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G

Fig 2. Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated and no-cell controls.[9]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Fig 3. Experimental workflow for apoptosis detection.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash cells once with cold PBS.[13]

  • Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11][13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13][14]

Protocol 3: Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptotic proteins.[5]

A Treat cells and prepare lysates B Determine protein concentration A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation E->F G Secondary antibody incubation F->G H Detection and Analysis G->H

Fig 4. General workflow for Western blot analysis.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane and incubate with ECL substrate. Capture the signal using an imaging system.[12]

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH).

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.[15][16][17] An increase in the sub-G1 population is indicative of apoptotic DNA fragmentation.[18]

A Treat and harvest cells B Fix cells in cold 70% ethanol A->B C Wash and resuspend in PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F

References

Troubleshooting & Optimization

NMS-P953 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Information regarding "NMS-P953" is not publicly available. This technical support guide has been developed based on the likely intended compound, NMS-153 , a potent and selective inhibitor of Monopolar Spindle 1 (MPS1/TTK kinase) developed by Nerviano Medical Sciences.

This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions to address potential solubility challenges encountered during experiments with NMS-153.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving NMS-153. What are the recommended solvents?

A1: While specific solubility data for NMS-153 is not publicly available, small molecule kinase inhibitors like NMS-153 are often hydrophobic and exhibit low aqueous solubility. The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to first prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: My NMS-153 precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[3] Here are several strategies to mitigate this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[1]

  • Serial Dilutions: Perform intermediate dilution steps in your aqueous buffer or a buffer containing a small amount of DMSO before reaching the final desired concentration.

  • Gentle Mixing: Add the NMS-153 stock solution to the aqueous buffer slowly while gently vortexing or stirring.

Q3: Can I use other solvents besides DMSO?

A3: If DMSO is not suitable for your experimental system, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1] However, the solubility of NMS-153 in these solvents must be determined empirically. Always ensure the final concentration of any organic solvent is compatible with your assay and does not affect the biological system.

Q4: Does pH affect the solubility of NMS-153?

A4: The solubility of many kinase inhibitors can be pH-dependent.[3] If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. For weakly basic compounds, a lower pH can increase solubility. It is recommended to test a range of pH values if your experimental setup allows.

Q5: What is the best way to store NMS-153 solutions?

A5: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[3]

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Recommended Solution
NMS-153 powder does not dissolve in DMSO. 1. Insufficient Solvent: The concentration is too high. 2. Low-Quality DMSO: DMSO may have absorbed water. 3. Temperature: Dissolution may be slow at room temperature.1. Try a lower concentration. 2. Use fresh, anhydrous, high-purity DMSO.[2] 3. Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes.[2]
Precipitation observed in DMSO stock after storage. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to precipitate.1. Aliquot the stock solution into single-use volumes for storage. 2. Before use, gently warm the vial to room temperature or 37°C and vortex to redissolve any precipitate.
Solution appears cloudy after dilution in aqueous buffer. Poor Aqueous Solubility: The compound is precipitating out of the aqueous solution.1. Lower the final concentration of NMS-153. 2. Decrease the final percentage of DMSO in the assay. 3. Consider using a solubility enhancer, such as a mild detergent (e.g., Tween-20, Triton X-100) at a low concentration, if compatible with your assay.
Inconsistent experimental results. Incomplete Solubilization or Precipitation: The actual concentration of the compound in solution is lower than intended.1. Visually inspect your solutions for any particulate matter before each use. 2. Centrifuge your final diluted solution and test the supernatant to ensure the compound is fully dissolved. 3. Prepare fresh dilutions for each experiment.

Quantitative Data: General Solubility of Kinase Inhibitors

The following table provides general solubility information for common kinase inhibitors in DMSO, which can be used as a reference. The specific solubility of NMS-153 should be determined experimentally.

Kinase Inhibitor Typical Solubility in DMSO
Staurosporine~50 mg/mL[1]
Sunitinib~25 mg/mL[1]
Dasatinib~58 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of NMS-153 Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of NMS-153 in DMSO.

Materials:

  • NMS-153 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of NMS-153 powder required to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM solution).

  • Weighing: Carefully weigh the calculated amount of NMS-153 powder and transfer it to a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes.

  • Warming and Sonication (if necessary): If the compound is not fully dissolved, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[2] Sonication for 5-10 minutes can also aid dissolution.[2]

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Signaling Pathways and Experimental Workflows

NMS-153 Mechanism of Action

NMS-153 is a potent inhibitor of MPS1 (TTK) kinase, a key regulator of the spindle assembly checkpoint (SAC) during mitosis.[4] Inhibition of MPS1 leads to a failure of the SAC, causing premature entry into anaphase, chromosomal missegregation, and ultimately mitotic catastrophe and apoptosis in cancer cells.[4][5] Additionally, NMS-153 has been shown to induce immunogenic cell death through the activation of the cGAS/STING pathway.[5]

NMS153_Pathway cluster_mitosis Mitosis cluster_immune Immune Response G2/M Phase G2/M Phase Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) G2/M Phase->Spindle Assembly Checkpoint (SAC) Anaphase Anaphase Spindle Assembly Checkpoint (SAC)->Anaphase Proper Chromosome Alignment Mitotic Catastrophe Mitotic Catastrophe Spindle Assembly Checkpoint (SAC)->Mitotic Catastrophe SAC Failure Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis cGAS/STING Pathway cGAS/STING Pathway Mitotic Catastrophe->cGAS/STING Pathway Activation Immunogenic Cell Death Immunogenic Cell Death cGAS/STING Pathway->Immunogenic Cell Death NMS-153 NMS-153 MPS1 (TTK) Kinase MPS1 (TTK) Kinase NMS-153->MPS1 (TTK) Kinase Inhibition MPS1 (TTK) Kinase->Spindle Assembly Checkpoint (SAC) Activation

Caption: NMS-153 inhibits MPS1 kinase, leading to mitotic catastrophe and immunogenic cell death.

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges with NMS-153.

Solubility_Workflow start Start: NMS-153 Powder dissolve_dmso Dissolve in 100% Anhydrous DMSO start->dissolve_dmso is_dissolved Is it fully dissolved? dissolve_dmso->is_dissolved warm_sonicate Warm to 37°C / Sonicate is_dissolved->warm_sonicate No dilute_aqueous Dilute into Aqueous Buffer is_dissolved->dilute_aqueous Yes warm_sonicate->is_dissolved is_precipitate Precipitation observed? dilute_aqueous->is_precipitate success Proceed with Experiment is_precipitate->success No troubleshoot Troubleshoot Dilution is_precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc change_solvent Consider Alternative Solvent troubleshoot->change_solvent lower_conc->dilute_aqueous change_solvent->start

Caption: A step-by-step workflow for troubleshooting NMS-153 solubility issues.

References

NMS-P953 (NMS-P937/Onvansertib) Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NMS-P953" is not found in the public domain scientific literature. Based on available information from Nerviano Medical Sciences (NMS), it is highly probable that this is a typographical error and the compound of interest is NMS-P937 , also known as Onvansertib . This technical support center will address the off-target effects of NMS-P937.

This resource is intended for researchers, scientists, and drug development professionals investigating the off-target effects of the Polo-like kinase 1 (PLK1) inhibitor, NMS-P937.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of NMS-P937?

A1: The primary target of NMS-P937 is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis. NMS-P937 is a potent and selective ATP-competitive inhibitor of PLK1 with an IC50 value of 2 nM.[1] Inhibition of PLK1 by NMS-P937 leads to a G2-M cell-cycle arrest and subsequent apoptosis in cancer cells.[1]

Q2: Is NMS-P937 a completely selective inhibitor for PLK1?

A2: While NMS-P937 is highly selective for PLK1, it is not completely specific and has been shown to interact with a limited number of other kinases, particularly at higher concentrations.[2] It also exhibits off-target effects on non-kinase proteins, such as the ABCB1 transporter.[3]

Q3: What are the known kinase off-targets of NMS-P937?

A3: Kinome profiling has revealed that NMS-P937 has high nanomolar activity against Casein Kinase 2 (CK2), FMS-like tyrosine kinase 3 (FLT3), and Maternal Embryonic Leucine Zipper Kinase (MELK). It also shows marginal activity against PLK2 and PLK3 at high concentrations.[2]

Q4: Does NMS-P937 have any non-kinase off-target effects?

A4: Yes, NMS-P937 has been observed to inhibit the function of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[3] This can lead to the reversal of doxorubicin (B1662922) resistance in cancer cells that overexpress ABCB1.[3]

Q5: What is the mechanism of NMS-P937's effect on the ABCB1 transporter?

A5: NMS-P937 has been shown to negatively interfere with the transport activity of ABCB1.[3] This inhibition of the efflux pump leads to an increased intracellular concentration of other chemotherapeutic drugs, such as doxorubicin, thereby restoring sensitivity in resistant cells.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype not consistent with PLK1 inhibition (e.g., altered cell signaling pathways unrelated to mitosis). Off-target inhibition of other kinases such as CK2, FLT3, or MELK.1. Review the known signaling pathways of CK2, FLT3, and MELK to see if they align with the observed phenotype. 2. Perform a western blot analysis to check the phosphorylation status of known substrates of these off-target kinases. 3. Consider using a more structurally distinct PLK1 inhibitor as a control to confirm if the phenotype is PLK1-specific.
Increased efficacy of a co-administered chemotherapeutic agent in a drug-resistant cell line. Inhibition of the ABCB1 drug efflux pump by NMS-P937.1. Verify the expression level of ABCB1 in your cell line using western blot or qPCR. 2. Perform a drug efflux assay (e.g., using a fluorescent substrate of ABCB1 like Rhodamine 123) in the presence and absence of NMS-P937 to confirm inhibition of transporter activity.
Variability in experimental results between different cell lines. Differential expression levels of on-target (PLK1) and off-target proteins (CK2, FLT3, MELK, ABCB1) across cell lines.1. Characterize the expression levels of PLK1 and key off-target proteins in the cell lines used in your experiments. 2. Titrate NMS-P937 concentrations to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized for each specific cell line.
Observed toxicity in normal (non-cancerous) cells. Inhibition of PLK1 in proliferating normal cells or off-target effects.1. Assess the proliferation rate of your normal cell line control, as PLK1 inhibition will affect any dividing cell. 2. Lower the concentration of NMS-P937 to the lowest effective dose for cancer cell lines to minimize toxicity in normal cells.

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of NMS-P937.

TargetTypeAssayIC50 / % InhibitionReference
PLK1 Primary Target Biochemical Assay 2 nM [1]
PLK2Kinase Off-TargetBiochemical Assay48% inhibition @ 10 µM[2]
PLK3Kinase Off-TargetBiochemical Assay40% inhibition @ 10 µM[2]
CK2Kinase Off-TargetKinome ScanHigh nanomolar activity[2]
FLT3Kinase Off-TargetKinome ScanHigh nanomolar activity[2]
MELKKinase Off-TargetKinome ScanHigh nanomolar activity[2]
ABCB1Non-Kinase Off-TargetCellular AssayReverts doxorubicin resistance[3]

Note: "High nanomolar activity" indicates that specific IC50 values were not provided in the primary literature, but the inhibition was significant at nanomolar concentrations.

Experimental Protocols

Kinome Profiling (KINOMEscan™)

This method is used to determine the binding affinity of a test compound against a large panel of kinases.

Methodology:

  • Assay Principle: A competition binding assay is used where the test compound (NMS-P937) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.

  • Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and a single concentration of the test compound (e.g., 10 µM).

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. For hit compounds, a Kd (dissociation constant) can be determined by running a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular environment by measuring the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound (NMS-P937) or a vehicle control.

  • Thermal Challenge: The treated cells are heated to various temperatures, creating a temperature gradient. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (PLK1 and potential off-targets) at each temperature is quantified by western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

This is a live-cell assay to quantify compound binding to a specific protein target.

Methodology:

  • Cell Line Engineering: A cell line is engineered to express the target protein (e.g., PLK1 or a suspected off-target kinase) as a fusion with NanoLuc® luciferase.

  • Tracer Addition: A fluorescently labeled tracer that specifically binds to the target protein is added to the cells. This results in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® and the tracer.

  • Compound Competition: The test compound (NMS-P937) is added to the cells. If it binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Signal Detection: The BRET signal is measured using a plate reader.

  • Data Analysis: A dose-response curve is generated by plotting the BRET signal against the concentration of the test compound. This allows for the determination of the IC50 value for target engagement in live cells.

Visualizations

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B/CDK1 Cyclin B/CDK1 PLK1 PLK1 Cyclin B/CDK1->PLK1 Activates Wee1 Wee1 Wee1->Cyclin B/CDK1 Inhibits Cdc25 Cdc25 Cdc25->Cyclin B/CDK1 Activates PLK1->Wee1 Inhibits PLK1->Cdc25 Activates APC/C Anaphase-Promoting Complex/Cyclosome PLK1->APC/C Activates Separase Separase APC/C->Separase Activates Cohesin Cohesin Separase->Cohesin Cleaves Sister Chromatid\nSeparation Sister Chromatid Separation Cohesin->Sister Chromatid\nSeparation Prevents NMS-P937 NMS-P937 NMS-P937->PLK1 Inhibits

Caption: Simplified PLK1 signaling pathway and the inhibitory effect of NMS-P937.

Off_Target_Investigation_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo Kinome_Profiling Kinome Profiling (e.g., KINOMEscan) Identify_Hits Identify Potential Off-Target Kinases Kinome_Profiling->Identify_Hits Determine_IC50 Determine IC50/Kd for Hits Identify_Hits->Determine_IC50 CETSA Cellular Thermal Shift Assay (CETSA) Identify_Hits->CETSA NanoBRET NanoBRET Target Engagement Identify_Hits->NanoBRET Validate_Engagement Validate Target Engagement in Cells CETSA->Validate_Engagement NanoBRET->Validate_Engagement Phenotypic_Assay Phenotypic Assays (e.g., Signaling, Proliferation) Validate_Engagement->Phenotypic_Assay NMS-P937 NMS-P937 NMS-P937->Kinome_Profiling

Caption: Experimental workflow for investigating NMS-P937 off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result Is_Phenotype_Mitotic Is the phenotype related to mitosis? Start->Is_Phenotype_Mitotic On_Target_Effect Likely On-Target PLK1 Effect Is_Phenotype_Mitotic->On_Target_Effect Yes Off_Target_Consideration Consider Off-Target Effects Is_Phenotype_Mitotic->Off_Target_Consideration No Is_Drug_Resistance_Altered Is drug resistance of a co-administered compound altered? Off_Target_Consideration->Is_Drug_Resistance_Altered Check_ABCB1 Investigate ABCB1 Transporter Inhibition Is_Drug_Resistance_Altered->Check_ABCB1 Yes Check_Other_Kinases Investigate Off-Target Kinase Inhibition (CK2, FLT3, MELK) Is_Drug_Resistance_Altered->Check_Other_Kinases No

Caption: Logical flowchart for troubleshooting unexpected results with NMS-P937.

References

Technical Support Center: NMS-P953 (MPS1 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMS-P953, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes and ensure the reliable efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound, also known as NMS-153, is a small molecule inhibitor that targets MPS1 (also known as TTK), a key protein kinase that regulates the Spindle Assembly Checkpoint (SAC).[1] The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting MPS1, this compound causes a premature entry into anaphase before all chromosomes are correctly aligned at the metaphase plate. This leads to severe chromosomal missegregation, resulting in mitotic catastrophe and subsequent apoptotic cell death in cancer cells.[1]

Q2: What is the primary application of this compound in research?

This compound is primarily used as a tool to study the role of the Spindle Assembly Checkpoint in both normal and cancerous cells. It is also investigated as a potential anti-cancer therapeutic, particularly in tumors that exhibit high rates of proliferation and aneuploidy. Preclinical and clinical studies have shown its anti-proliferative activity in various cancer cell lines, with notable investigation in hepatocellular carcinoma.[2][3][4]

Q3: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always refer to the manufacturer's datasheet for specific storage and handling instructions.

Q4: What are the expected cellular effects of this compound treatment?

Treatment of cancer cells with this compound is expected to induce:

  • Abrogation of the Spindle Assembly Checkpoint: Cells will not arrest in mitosis even in the presence of spindle poisons like taxanes or nocodazole (B1683961).

  • Accelerated Mitotic Progression: A shortened mitotic timing due to premature anaphase entry.

  • Chromosomal Missegregation and Aneuploidy: Incorrect distribution of chromosomes to daughter cells.

  • Induction of Apoptosis: Cell death triggered by mitotic catastrophe.

  • Polyploidy: In some cases, cells may undergo abortive mitoses, leading to an increase in DNA content.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Observed Efficacy Incorrect Drug Concentration: The concentration of this compound may be too low for the specific cell line being used.Optimize Concentration: Perform a dose-response experiment to determine the optimal IC50 for your cell line. IC50 values can vary significantly between cell lines. Verify Compound Activity: Ensure the compound has not degraded. Use a fresh aliquot or a new batch of the inhibitor.
Cell Line Insensitivity: Some cell lines may be inherently resistant to MPS1 inhibition.Cell Line Screening: Test this compound on a panel of different cancer cell lines to identify sensitive models. Combination Therapy: Consider combining this compound with other anti-cancer agents, such as taxanes, which can have synergistic effects.[5]
Short Treatment Duration: The duration of treatment may not be sufficient to induce the desired cellular effects.Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing mitotic catastrophe and apoptosis.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Standardize Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
Edge Effects in Multi-well Plates: Evaporation from the outer wells can alter drug concentrations.Plate Layout: Avoid using the outermost wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
Incomplete Drug Solubilization: The compound may not be fully dissolved in the culture medium.Proper Dissolution: Ensure the DMSO stock is fully dissolved before diluting it in the culture medium. Vortex the stock solution and the final diluted solution thoroughly.
Unexpected Toxicity in Control Cells High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium may be toxic to the cells.Limit Vehicle Concentration: Keep the final DMSO concentration below 0.5% (v/v) and include a vehicle-only control in your experiments.
Difficulty in Observing Mitotic Phenotypes Asynchronous Cell Population: The percentage of cells in mitosis at any given time may be too low to observe significant effects.Cell Synchronization: Synchronize the cell population at the G2/M phase using agents like nocodazole or thymidine (B127349) block before adding this compound. This will enrich the mitotic population.
Incorrect Timing for Analysis: The time point for analysis may be too early or too late to capture the desired mitotic event.Optimize Analysis Time: For observing premature anaphase, analyze cells within a few hours of treatment. For apoptosis, longer incubation times (24-72 hours) are typically required.

Quantitative Data

Table 1: Anti-proliferative Activity of this compound (NMS-153) in Various Cancer Cell Lines

Cell Line Cancer Type Reported Activity Reference
Hepatocellular Carcinoma (HCC) Panel (7 cell lines)Liver CancerPotent anti-proliferative effect with low IC50 values. Showed ~2-Log higher activity compared to sorafenib, lenvatinib, and regorafenib.[2][3]
Various Cancer Cell LinesMultipleActive against a variety of cancer cell lines.[2]

Researchers are encouraged to determine the IC50 value empirically for their specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT/MTS Reagent Addition:

    • Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 4 hours to dissolve the formazan (B1609692) crystals.

    • For MTS, the formazan product is soluble, and no solubilization step is needed.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Mitotic Markers

This protocol allows for the analysis of protein expression and phosphorylation status of key mitotic checkpoint proteins following this compound treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • For mitotic arrest analysis, co-treat with a spindle poison like nocodazole.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Phospho-Histone H3 (Ser10) as a mitotic marker, Cyclin B1, Securin, or MPS1 itself) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MPS1_Signaling_Pathway MPS1 Signaling in the Spindle Assembly Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 phosphorylates Aurora_B Aurora_B Aurora_B->MPS1 activates Bub1 Bub1 KNL1->Bub1 recruits Mad1 Mad1 Bub1->Mad1 recruits Mad2_inactive Mad2 (Open) Mad1->Mad2_inactive catalyzes conversion Mad2_active Mad2 (Closed) Mad2_inactive->Mad2_active MCC Mitotic Checkpoint Complex (Mad2-BubR1-Bub3-Cdc20) Mad2_active->MCC forms APC/C_Cdc20 APC/C-Cdc20 MCC->APC/C_Cdc20 inhibits Anaphase Anaphase APC/C_Cdc20->Anaphase promotes NMS_P953 This compound NMS_P953->MPS1 inhibits

Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cancer Cell Culture Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Seeding Drug_Prep 2. Prepare this compound and Controls Treatment 4. Treat Cells with This compound Drug_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for Defined Period Treatment->Incubation Viability 6a. Cell Viability Assay (MTT/MTS) Incubation->Viability Western_Blot 6b. Western Blot (P-H3, etc.) Incubation->Western_Blot Microscopy 6c. Immunofluorescence (Mitotic Phenotypes) Incubation->Microscopy IC50 7a. Determine IC50 Viability->IC50 Protein_Expression 7b. Analyze Protein Expression Western_Blot->Protein_Expression Phenotype 7c. Quantify Mitotic Defects Microscopy->Phenotype

Caption: A typical experimental workflow for evaluating this compound.

References

Technical Support Center: NMS-P953 (Atamparib) and PARP7 Inhibitors - Preclinical Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the preclinical toxicity assessment of NMS-P953 (atamparib), a selective PARP7 inhibitor. As specific toxicity data for this compound is not publicly available, this document presents illustrative data and protocols based on general principles of preclinical toxicology for small molecule inhibitors in oncology. This information is intended to guide researchers in designing and interpreting their own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?

This compound, also known as atamparib, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 7 (PARP7). PARP7 is involved in various cellular processes, including the regulation of type I interferon signaling in response to cellular stress. By inhibiting PARP7, this compound can enhance anti-tumor immunity. Potential on-target toxicities could be related to modulation of the immune system. Off-target toxicities would depend on the inhibitor's selectivity profile against other PARP family members or other cellular targets.

cluster_stress Cellular Stress (e.g., Chemotherapy, Viral Infection) cluster_pathway PARP7 Signaling Pathway cluster_drug Drug Intervention Cellular Stress Cellular Stress PARP7 PARP7 Cellular Stress->PARP7 activates TBK1/IKKε TBK1/IKKε PARP7->TBK1/IKKε inhibits IRF3 IRF3 TBK1/IKKε->IRF3 phosphorylates Type I IFN Production Type I IFN Production IRF3->Type I IFN Production promotes This compound This compound This compound->PARP7 inhibits

Figure 1: Simplified PARP7 signaling pathway and the inhibitory action of this compound.

Q2: What are the typical preclinical toxicology studies conducted for a small molecule inhibitor like this compound?

For an investigational new drug (IND) application, a standard battery of preclinical toxicology studies is required. These generally include:

  • Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Studies: To evaluate the toxic effects of the drug after repeated administration over a longer period (e.g., 14-day, 28-day, or 90-day studies). These are conducted in at least two species (one rodent and one non-rodent).

  • Safety Pharmacology Studies: To assess the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: To determine if the drug can cause genetic damage.

  • Reproductive and Developmental Toxicology Studies: To evaluate potential effects on fertility and fetal development.

Troubleshooting Experimental Issues

Q1: We are observing unexpected mortality in our rodent acute toxicity study at doses we predicted to be safe. What could be the cause?

  • Vehicle Toxicity: Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume. Run a vehicle-only control group.

  • Formulation Issues: The compound may be precipitating out of solution, leading to embolism or inconsistent exposure. Check the solubility and stability of your formulation.

  • Rapid Absorption and High Cmax: The compound might be absorbed very rapidly, leading to a transient, high peak plasma concentration (Cmax) that causes acute toxicity. Consider altering the route of administration or using a slower-release formulation for initial studies.

  • Species-Specific Metabolism: Rodents may metabolize the compound differently than other species, leading to the formation of a more toxic metabolite.

Q2: In our 28-day repeat-dose study in dogs, we are seeing elevated liver enzymes (ALT, AST) in the high-dose group. How should we investigate this?

  • Histopathology: This is the most critical next step. Conduct a thorough histopathological examination of liver tissue from all dose groups to identify any cellular damage, inflammation, or other abnormalities.

  • Dose-Response Relationship: Determine if the enzyme elevations are dose-dependent. A clear dose-response relationship strengthens the evidence for drug-induced liver injury.

  • Time Course: If possible, include interim blood draws in your study to understand the onset and progression of the liver enzyme elevation.

  • Mechanism of Injury: Consider conducting further mechanistic studies. For example, are there markers of oxidative stress or mitochondrial dysfunction in the liver?

Illustrative Quantitative Data

Disclaimer: The following tables contain illustrative data for a hypothetical PARP7 inhibitor and are not actual results for this compound. They are provided for educational purposes to demonstrate typical data presentation in preclinical toxicology reports.

Table 1: Illustrative Acute Oral Toxicity of a Hypothetical PARP7 Inhibitor in Rodents

SpeciesSexRoute of AdministrationLD50 (mg/kg)Clinical Signs Observed at High Doses
MouseMaleOral (gavage)> 2000Lethargy, piloerection
MouseFemaleOral (gavage)> 2000Lethargy, piloerection
RatMaleOral (gavage)> 2000Lethargy, decreased activity
RatFemaleOral (gavage)> 2000Lethargy, decreased activity

Table 2: Illustrative Summary of a 28-Day Repeat-Dose Oral Toxicity Study in Dogs

Dose Group (mg/kg/day)Key Clinical ObservationsChanges in Hematology/Clinical ChemistryKey Histopathological Findings
0 (Vehicle)No treatment-related findingsWithin normal limitsNo treatment-related findings
10No treatment-related findingsWithin normal limitsNo treatment-related findings
50Intermittent, mild lethargy in 1 of 4 animalsMinimal, transient elevation in ALT and AST in 2 of 4 animals at Day 28, resolved after recovery period.Minimal centrilobular hepatocyte hypertrophy in the liver.
200Lethargy, decreased food consumption, slight weight lossModerate, dose-dependent increases in ALT, AST, and ALP. Mild, non-regenerative anemia.Mild to moderate centrilobular hepatic necrosis. Bone marrow hypocellularity.
NOAEL 10 mg/kg/day

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Protocol 1: General Procedure for a 28-Day Repeat-Dose Oral Toxicity Study in Beagle Dogs

  • Animal Model: Purpose-bred Beagle dogs (e.g., 4 males and 4 females per group), approximately 6-9 months old.

  • Acclimatization: Animals are acclimatized for at least 7 days before the start of the study.

  • Dose Groups: Typically a control group (vehicle only) and three dose levels (low, mid, high). A recovery group may be included for the high-dose and control groups.

  • Dose Administration: The compound is administered orally (e.g., via capsule or gavage) once daily for 28 consecutive days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, changes in behavior, and overall health. Detailed examinations are performed weekly.

  • Body Weight and Food Consumption: Recorded weekly.

  • Ophthalmology and ECGs: Performed pre-study and at the end of the treatment period.

  • Clinical Pathology: Blood and urine samples are collected pre-study and at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues is collected, weighed, and preserved for histopathological examination.

cluster_workflow Preclinical Toxicity Assessment Workflow Dose Range Finding (Acute Tox) Dose Range Finding (Acute Tox) Repeat-Dose Study (e.g., 28-day) Repeat-Dose Study (e.g., 28-day) Dose Range Finding (Acute Tox)->Repeat-Dose Study (e.g., 28-day) informs dosing In-life Observations In-life Observations Repeat-Dose Study (e.g., 28-day)->In-life Observations Clinical Pathology Clinical Pathology Repeat-Dose Study (e.g., 28-day)->Clinical Pathology Necropsy & Histopathology Necropsy & Histopathology Repeat-Dose Study (e.g., 28-day)->Necropsy & Histopathology Data Analysis & NOAEL Determination Data Analysis & NOAEL Determination In-life Observations->Data Analysis & NOAEL Determination Clinical Pathology->Data Analysis & NOAEL Determination Necropsy & Histopathology->Data Analysis & NOAEL Determination IND-Enabling Safety Report IND-Enabling Safety Report Data Analysis & NOAEL Determination->IND-Enabling Safety Report Safety Pharmacology Safety Pharmacology Safety Pharmacology->IND-Enabling Safety Report Genotoxicity Genotoxicity Genotoxicity->IND-Enabling Safety Report

Figure 2: A typical experimental workflow for preclinical toxicology assessment.

NMS-P953 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the experimental use of NMS-P953, a potent and selective JAK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, small molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by competing with ATP for binding to the kinase domain of JAK2, thereby preventing its phosphorylation and activation. This leads to the inhibition of the downstream JAK/STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.

Q2: What is the reported potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.008 µM for the JAK2 enzyme.[1][2]

Q3: In which cancer models has this compound shown activity?

A3: this compound has demonstrated significant tumor growth inhibition in a SET-2 xenograft tumor model. The SET-2 cell line is derived from a patient with essential thrombocythemia and harbors the JAK2 V617F mutation.

Q4: What are the key molecular details of this compound?

A4: The chemical formula for this compound is C16H11ClF3N5O, and its molecular weight is 381.74.[1]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Lower than expected potency in cell-based assays High intracellular ATP concentration outcompeting the inhibitor. Poor cell permeability or active efflux of the compound. High protein binding in the cell culture medium. The specific cell line may have low JAK2 dependency or compensatory signaling pathways.Increase the concentration of this compound. Use serum-free or low-serum medium for the assay. Test a panel of cell lines with known JAK2 dependency.
Inconsistent results between experiments Variability in cell culture conditions (e.g., cell passage number, confluency). Inconsistent preparation of this compound stock solutions. Pipetting errors.Maintain consistent cell culture practices. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Calibrate pipettes regularly.
No inhibition of downstream signaling (e.g., p-STAT5) observed Ineffective concentration of this compound. Incorrect timing of sample collection after treatment. Degradation of the compound.Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment to identify the optimal time point for observing target inhibition. Store this compound stock solutions at -80°C and protect from light.
High levels of cell death at low concentrations Off-target effects of the compound. Solvent (e.g., DMSO) toxicity. The cell line is highly sensitive to JAK2 inhibition.Test the effect of the vehicle control on cell viability. Lower the concentration of this compound. Confirm the on-target effect by rescuing the phenotype with a downstream effector.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (µM)
JAK20.008

Data obtained from publicly available sources.[1][2]

Table 2: Anti-proliferative Activity of a Representative JAK2 Inhibitor in a Panel of Cancer Cell Lines

Note: Comprehensive public data on the anti-proliferative activity of this compound across a wide range of cancer cell lines is currently limited. The following table provides representative data for a well-characterized JAK2 inhibitor to illustrate the expected range of activity.

Cell LineCancer TypeJAK2 StatusIC50 (µM)
HELErythroleukemiaV617F0.12
SET-2Essential ThrombocythemiaV617F0.25
Ba/F3-JAK2 V617FPro-B Cell LineV617F (transfected)0.09
K562Chronic Myeloid LeukemiaWild-Type>10
A549Lung CarcinomaWild-Type>10

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT5
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and load onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT5 as a loading control.

In Vivo Xenograft Model (SET-2)
  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 SET-2 cells in a mixture of media and Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-STAT5, to confirm target engagement.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization STAT_inactive STAT Receptor->STAT_inactive 5. STAT Recruitment JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation JAK2_active->Receptor JAK2_active->STAT_inactive 6. STAT Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation NMSP953 This compound NMSP953->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 9. Gene Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-STAT5) treatment->western ic50 Determine IC50 viability->ic50 target_inhibition Confirm Target Inhibition western->target_inhibition xenograft Establish Xenograft Model (e.g., SET-2) ic50->xenograft Proceed if potent target_inhibition->xenograft Proceed if on-target dosing Administer this compound (Oral) xenograft->dosing monitoring Monitor Tumor Growth & Body Weight dosing->monitoring efficacy Evaluate Anti-tumor Efficacy monitoring->efficacy

Caption: A logical workflow for the preclinical evaluation of this compound.

References

Validation & Comparative

NMS-P953 and Ruxolitinib: A Comparative Analysis in JAK2-Mutated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the JAK2 inhibitor NMS-P953 and the established JAK1/JAK2 inhibitor ruxolitinib (B1666119), focusing on their performance in preclinical models of JAK2-mutated malignancies. This document synthesizes available data on their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

Introduction

The discovery of activating mutations in the Janus kinase 2 (JAK2) gene, particularly the V617F mutation, has revolutionized the understanding and treatment of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. These mutations lead to constitutive activation of the JAK/STAT signaling pathway, driving cell proliferation and survival. Ruxolitinib (Jakafi®), a potent inhibitor of both JAK1 and JAK2, was the first drug approved for the treatment of MPNs and has become a cornerstone of therapy.[1][2] this compound is another potent JAK2 inhibitor that has been investigated in preclinical settings. This guide aims to provide a direct comparison of these two inhibitors based on publicly available data.

Biochemical Potency: A Head-to-Head Comparison

A critical aspect of any kinase inhibitor is its potency and selectivity against its intended target and related kinases. While extensive data is available for ruxolitinib, information on this compound is limited.

InhibitorTargetIC50 (nM)Selectivity Fold (vs. JAK2)
Ruxolitinib JAK13.3[1][3][4]1.2x less selective than JAK2
JAK2 2.8 [1][3][4]-
JAK3428[1]>150x more selective for JAK2
TYK219[1]~7x more selective for JAK2
This compound JAK2 8 [5]Data not available
JAK1Data not availableData not available
JAK3Data not availableData not available
TYK2Data not availableData not available

Data Interpretation: Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with slightly higher potency for JAK2. It demonstrates significant selectivity against JAK3, but less so against TYK2. This compound is also a potent JAK2 inhibitor with a reported IC50 of 8 nM. However, its selectivity profile against other JAK family members (JAK1, JAK3, and TYK2) is not publicly available, making a direct comparison of its selectivity to ruxolitinib not possible at this time.

Cellular Activity in JAK2-Mutated Cell Lines

The efficacy of a kinase inhibitor in a cellular context is a crucial indicator of its potential therapeutic value. The following table summarizes the available data on the anti-proliferative activity of ruxolitinib in various cell lines harboring the JAK2 V617F mutation. Data for this compound in these specific cell lines is not publicly available.

Cell LineJAK2 Mutation StatusRuxolitinib EC50/IC50 (nM)This compound EC50/IC50 (nM)
Ba/F3-EpoR-JAK2V617FJAK2 V617F~186Data not available
HELJAK2 V617F~186Data not available
SET-2JAK2 V617FData not availableEfficacious in xenograft model

Data Interpretation: Ruxolitinib demonstrates potent anti-proliferative activity in cell lines driven by the JAK2 V617F mutation. While specific cellular potency data (EC50/IC50) for this compound is not available in the public domain, it has been reported to show in vivo efficacy in a SET-2 xenograft model, suggesting it is active against this JAK2-mutated cell line.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and ruxolitinib is the inhibition of the JAK/STAT signaling pathway. Downstream effects of this inhibition include the reduction of phosphorylated STAT proteins, leading to decreased cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates to Nucleus & Regulates NMS_P953 This compound NMS_P953->JAK2 Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK/STAT signaling pathway and points of inhibition by this compound and ruxolitinib.

The following diagram illustrates a general workflow for evaluating the efficacy of JAK2 inhibitors in preclinical studies.

Experimental_Workflow Cell_Culture JAK2-Mutated Cell Lines Treatment Treat with This compound or Ruxolitinib Cell_Culture->Treatment In_Vivo In Vivo Xenograft Model Cell_Culture->In_Vivo Implantation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Treatment->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) (EC50 Determination) Treatment->Cell_Viability Western_Blot Western Blot Analysis (pSTAT levels) Treatment->Western_Blot In_Vivo->Treatment Drug Administration

Caption: A typical experimental workflow for the preclinical evaluation of JAK2 inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of JAK2 inhibitors.

Biochemical Kinase Assay (for IC50 Determination)

Objective: To determine the concentration of an inhibitor required to block 50% of JAK2 kinase activity in a cell-free system.

  • Reagents and Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate, ATP, assay buffer, and the test inhibitor (this compound or ruxolitinib).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, combine the JAK2 enzyme, the peptide substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for ATP).

    • Incubate the reaction at a controlled temperature for a specific duration.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or fluorescence/luminescence-based assays that detect ADP production (e.g., ADP-Glo™).

    • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (for EC50 Determination)

Objective: To measure the effect of an inhibitor on the proliferation and viability of JAK2-mutated cells.

  • Reagents and Materials: JAK2-mutated cell lines (e.g., HEL, SET-2), cell culture medium, serum, and the test inhibitor. A reagent for measuring cell viability, such as MTT or a commercial kit like CellTiter-Glo®.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the EC50 value.

Western Blotting for Phospho-STAT Analysis

Objective: To assess the inhibitory effect of the compounds on the JAK/STAT signaling pathway by measuring the levels of phosphorylated STAT proteins.

  • Reagents and Materials: JAK2-mutated cells, lysis buffer containing protease and phosphatase inhibitors, primary antibodies against total STAT and phospho-STAT (e.g., pSTAT3, pSTAT5), and a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Procedure:

    • Treat the cells with the test inhibitor at various concentrations for a defined period.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the phosphorylated STAT protein.

    • Wash the membrane and then incubate it with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT or a housekeeping protein like GAPDH or β-actin.

Conclusion

Ruxolitinib is a well-characterized, potent inhibitor of JAK1 and JAK2 with proven clinical efficacy in patients with JAK2-mutated myeloproliferative neoplasms. This compound is also a potent inhibitor of JAK2. However, a comprehensive, direct comparison of the two inhibitors is hampered by the limited publicly available data for this compound, particularly regarding its selectivity profile across the JAK kinase family and its cellular activity in a broad range of JAK2-mutated cell lines. Further studies are required to fully elucidate the comparative efficacy and selectivity of this compound relative to ruxolitinib. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Guide to NMS-P953 and Other Clinically Relevant JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of NMS-P953, a potent Janus kinase 2 (JAK2) inhibitor, with other notable JAK2 inhibitors that have advanced to clinical use: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib. The information presented is collated from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in the field of myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases.

Introduction to JAK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune function. The discovery of the activating JAK2 V617F mutation in a majority of patients with MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has established JAK2 as a key therapeutic target. Inhibition of the constitutively active JAK-STAT signaling pathway is a validated strategy for alleviating the clinical manifestations of these disorders.

Biochemical Potency and Selectivity

A critical aspect of a kinase inhibitor's profile is its potency against the intended target and its selectivity against other related and unrelated kinases. High potency is desirable for efficacy, while high selectivity can minimize off-target effects and improve the therapeutic window.

This compound has been identified as a potent, orally active JAK2 inhibitor with a half-maximal inhibitory concentration (IC50) of 8 nM[1]. The following table summarizes the reported IC50 values of this compound and other prominent JAK2 inhibitors against the JAK family of kinases. It is important to note that these values are compiled from various sources and may have been determined under different assay conditions, which can influence the results.

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) JAK2 V617F IC50 (nM)
This compound Data not available8 [1]Data not availableData not availableData not available
Ruxolitinib 3.32.842819Data not available
Fedratinib ~1053>1000~4053
Pacritinib 1280235205019
Momelotinib 111815517Data not available

Note: IC50 values are sourced from multiple publications and should be interpreted with consideration for potential variations in experimental methodologies.

Cellular Activity

The efficacy of a JAK2 inhibitor in a biological context is assessed through cellular assays that measure the inhibition of downstream signaling events and cellular proliferation in JAK2-dependent cell lines. A commonly used cell line is HEL 92.1.7, which is homozygous for the JAK2 V617F mutation and exhibits constitutive activation of the JAK-STAT pathway.

Inhibition of STAT5 Phosphorylation

A key downstream event following JAK2 activation is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). Inhibition of pSTAT5 is a direct measure of a compound's ability to block the JAK2 signaling cascade within a cellular environment.

Inhibition of Cell Proliferation

The constitutive activation of JAK2 in MPN-derived cell lines drives their proliferation. The anti-proliferative activity of JAK2 inhibitors in these cells is a crucial indicator of their potential therapeutic efficacy.

While direct comparative data for this compound in these cellular assays is not publicly available, the established protocols for these experiments are detailed below, providing a framework for its evaluation against other inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay determines the in vitro potency of an inhibitor against a purified kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., this compound)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.

  • Add the JAK2 enzyme and substrate to the wells of the 384-well plate.

  • Add the different concentrations of the test inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and detect the amount of ADP produced using the ADP-Glo™ system.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Cellular STAT5 Phosphorylation Inhibition Assay (Western Blot Protocol)

This assay measures the inhibition of STAT5 phosphorylation in a cellular context.

Materials:

  • HEL 92.1.7 cells (or other suitable JAK2-dependent cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT5 (Tyr694), anti-total-STAT5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HEL 92.1.7 cells to the desired density.

  • Treat cells with serial dilutions of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

  • Quantify the band intensities and determine the extent of pSTAT5 inhibition.

Cell Proliferation Assay (MTT Assay Protocol)

This assay assesses the effect of an inhibitor on the proliferation of JAK2-dependent cells.

Materials:

  • HEL 92.1.7 cells

  • Cell culture medium

  • Test inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HEL 92.1.7 cells into 96-well plates at a predetermined density.

  • Add serial dilutions of the test inhibitor to the wells.

  • Incubate the plates for a period that allows for cell division (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell growth inhibition.

Visualizing Key Pathways and Processes

Diagrams created using Graphviz (DOT language) to illustrate the JAK-STAT signaling pathway and a representative experimental workflow.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylates NMS_P953 This compound NMS_P953->JAK2 Inhibits STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Dimerizes Nucleus Nucleus STAT5_active->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HEL 92.1.7) Treatment 2. Inhibitor Treatment (this compound) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pSTAT5) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

References

Validating NMS-P953 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the direct interaction of a therapeutic compound with its intended target within a cellular context is paramount. This guide provides a comparative overview of the validation of target engagement for NMS-P953, a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as TTK. Due to the limited publicly available information on a compound named "this compound", this guide will focus on the well-characterized MPS1 inhibitor from Nerviano Medical Sciences, NMS-153, which is likely the intended subject of inquiry.

This guide will compare the biochemical potency of NMS-153 with other known MPS1 inhibitors and detail the experimental methodologies for key target engagement assays, namely the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. These techniques are crucial for confirming that a compound binds to its target in a physiological environment.

Comparative Analysis of MPS1 Inhibitors

The following table summarizes the reported biochemical potencies of NMS-153 and other selected MPS1 inhibitors. This data is essential for understanding the relative in vitro activity of these compounds.

CompoundTargetBiochemical IC50Reference
NMS-153 (NMS-P153) MPS13 nM[1]
BAY 1217389 MPS1< 10 nM, 0.63 nM[2][3]
Empesertib (BAY 1161909) MPS1< 1 nM[2]
AZ3146 MPS1~35 nM[2]
Mps1-IN-1 MPS1-[4]
Mps1-IN-2 MPS1-[4]
RMS-07 (covalent) MPS1-[5]

Signaling Pathway of MPS1 in Mitosis

MPS1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures the fidelity of chromosome segregation during cell division. Inhibition of MPS1 overrides the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death in cancer cells.

MPS1_Signaling_Pathway cluster_mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates MAD1_MAD2 MAD1/MAD2 Complex MPS1->MAD1_MAD2 recruits and phosphorylates CDC20 CDC20 MAD1_MAD2->CDC20 inhibits APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) CDC20->APC_C activates Anaphase Anaphase APC_C->Anaphase initiates NMS_P953 This compound (NMS-153) NMS_P953->MPS1 inhibits

Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental Protocols for Target Engagement Validation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat cells with this compound or vehicle control B Heat cell suspension to various temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble MPS1 protein (e.g., by Western Blot or Mass Spectrometry) C->D E Plot protein concentration vs. temperature to generate melting curves D->E F Compare melting curves of treated vs. control samples E->F NanoBRET_Workflow cluster_workflow NanoBRET Experimental Workflow A Transfect cells with a plasmid encoding NanoLuc-MPS1 fusion protein B Seed cells into a multi-well plate A->B C Add fluorescent tracer and varying concentrations of this compound B->C D Add NanoLuc substrate C->D E Measure luminescence at two wavelengths (donor and acceptor emission) D->E F Calculate NanoBRET ratio and determine IC50 for this compound E->F

References

Comparative Analysis of NMS-P715 Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the kinase selectivity profile of NMS-P715, a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase developed by Nerviano Medical Sciences.[1][2][3] Due to the absence of publicly available data for NMS-P953, this document will focus on NMS-P715 to serve as a comprehensive example for researchers, scientists, and drug development professionals on how to present and interpret kinase inhibitor selectivity and cross-reactivity. NMS-P715 is an ATP-competitive inhibitor with an IC50 of 182 nM for MPS1.[4] MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), a key mechanism ensuring proper chromosome segregation during mitosis.[1][2] Its overexpression in various tumors makes it a compelling target for cancer therapy.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro cross-reactivity of NMS-P715 against a panel of 60 kinases. The data demonstrates a high degree of selectivity for MPS1.

Kinase TargetIC50 (µM)
MPS1 (TTK) 0.182
CK2< 10
MELK< 10
NEK6< 10
Panel of 56 other kinases> 10

Data sourced from Colombo et al., 2010 and supporting documentation.[1][4]

Experimental Protocols

In Vitro Kinase Selectivity Assay (Radiometric)

This protocol outlines a common method for determining the IC50 values of a test compound against a panel of kinases.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • NMS-P715 stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of NMS-P715 in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the appropriate amount of the specific kinase to each well.

  • Add the serially diluted NMS-P715 or DMSO (as a vehicle control) to the wells.

  • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should ideally be at the Km for each kinase to allow for a more accurate determination of the IC₅₀.[5]

  • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of NMS-P715 compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

MPS1_Signaling_Pathway MPS1 Signaling in Spindle Assembly Checkpoint cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached_Kinetochore->MPS1 recruits & activates KNL1 KNL1 MPS1->KNL1 phosphorylates BUB1 BUB1 KNL1->BUB1 recruits MAD1 MAD1 BUB1->MAD1 recruits MAD2_open MAD2 (open) MAD1->MAD2_open catalyzes conversion MAD2_closed MAD2 (closed) MAD2_open->MAD2_closed CDC20 CDC20 MAD2_closed->CDC20 inhibits APC/C APC/C CDC20->APC/C activates Securin Securin APC/C->Securin ubiquitinates for degradation Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase NMS_P715 NMS-P715 NMS_P715->MPS1 inhibits

Caption: MPS1 kinase role in the spindle assembly checkpoint.

Experimental Workflow

Kinase_Selectivity_Workflow Kinase Selectivity Profiling Workflow Compound_Prep Compound Preparation (Serial Dilution of NMS-P715) Assay_Plate Assay Plate Preparation (Kinase, Buffer, Compound) Compound_Prep->Assay_Plate Reaction_Initiation Reaction Initiation (Add Substrate & [γ-³³P]ATP) Assay_Plate->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop Filtration Filtration & Washing (Phosphocellulose Plate) Reaction_Stop->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for in vitro kinase selectivity profiling.

References

Comparative Analysis of Kinase Inhibitors: Momelotinib and the Elusive NMS-P953

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for myeloproliferative neoplasms, the comparative analysis of novel agents is crucial for advancing clinical practice and drug development. This guide provides a detailed comparison of momelotinib (B1663569), a well-characterized JAK1/JAK2 and ACVR1 inhibitor, against the publicly unavailable compound NMS-P953. Due to the absence of published data for this compound in the scientific literature or public databases, this analysis will proceed with a comprehensive overview of momelotinib, contextualized by comparisons with the established JAK inhibitor, ruxolitinib (B1666119), for which direct comparative data exists.

Executive Summary

Momelotinib distinguishes itself within the class of Janus kinase (JAK) inhibitors through its unique dual-mechanism of action. By inhibiting both JAK1 and JAK2, it addresses the systemic symptoms and splenomegaly characteristic of myelofibrosis.[1][2][3] Concurrently, its inhibition of Activin A receptor, type I (ACVR1), also known as ALK2, leads to a reduction in hepcidin (B1576463) levels, thereby ameliorating the anemia that is a common and debilitating feature of the disease.[1][4][5][6]

Extensive clinical trials, including the pivotal Phase III SIMPLIFY and MOMENTUM studies, have demonstrated momelotinib's efficacy in both JAK inhibitor-naïve and previously treated myelofibrosis patients.[7][8] A key differentiator from other JAK inhibitors like ruxolitinib is its positive impact on anemia.[4][5]

As of the current date, no scientific publications or clinical trial data are available for a compound designated this compound. Nerviano Medical Sciences (NMS) has a pipeline of kinase inhibitors, but information on a specific molecule with this identifier and its potential targets is not in the public domain.[9][10]

Momelotinib: A Detailed Profile

Mechanism of Action

Momelotinib is an ATP-competitive small molecule inhibitor with a distinct target profile.[11] It potently inhibits JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3][12] This pathway is a critical mediator of cytokine and growth factor signaling that, when dysregulated, drives the proliferation of malignant hematopoietic cells and the production of inflammatory cytokines in myelofibrosis.[13][14][15][16]

Uniquely among approved JAK inhibitors, momelotinib also targets ACVR1.[1][17][18] ACVR1 is a key regulator of hepcidin, the master hormone of iron homeostasis.[19][20] In myelofibrosis, elevated inflammatory cytokines drive hepcidin production, leading to iron sequestration and anemia of chronic disease.[4][5] By inhibiting ACVR1, momelotinib reduces hepcidin expression, restoring iron availability for erythropoiesis and improving hemoglobin levels.[4][5][6]

Kinase Selectivity and Potency

The inhibitory activity of momelotinib has been quantified against a panel of kinases, demonstrating its potency for its primary targets.

Target KinaseIC50 (nM)Notes
JAK1 11[17]
JAK2 18[17]
JAK2 (V617F mutant) 2.8[17]
JAK3 155[17]
TYK2 17[17]
ACVR1 (ALK2) 10Potent inhibition contributing to anemia benefit.

Table 1: In vitro inhibitory activity of momelotinib against key kinase targets. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Clinical Efficacy and Safety

Momelotinib has undergone extensive clinical evaluation in patients with myelofibrosis, demonstrating significant benefits in spleen size reduction, symptom improvement, and particularly, in managing anemia.

Key Clinical Trial Data (MOMENTUM Trial)

The MOMENTUM trial was a Phase III, randomized, double-blind study evaluating momelotinib versus danazol (B1669791) in symptomatic and anemic myelofibrosis patients previously treated with a JAK inhibitor.[7]

Endpoint (at Week 24)MomelotinibDanazolOutcome
Symptom Score Response Rate (≥50% reduction) 24.6%9.2%Met criteria for superiority.[4]
Spleen Volume Reduction (≥35%) 23%3%Met criteria for superiority.[4]
Transfusion Independence Rate 31%20%Met criteria for non-inferiority, with a trend favoring momelotinib.[4]
No Transfusions to Week 24 35%17%Met criteria for superiority.[4]

Table 2: Key efficacy endpoints from the MOMENTUM Phase III clinical trial.

Comparative Clinical Data (SIMPLIFY-1 Trial)

The SIMPLIFY-1 trial was a Phase III study comparing momelotinib to ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.[21]

Endpoint (at Week 24)MomelotinibRuxolitinibOutcome
Spleen Volume Reduction (≥35%) 26.5%29%Met non-inferiority.[4]
Symptom Score Response Rate (≥50% reduction) 28.4%42.2%Did not meet non-inferiority.[4]
Transfusion Independence Rate 66.5%49.3%Favored momelotinib.[4]

Table 3: Comparative efficacy endpoints from the SIMPLIFY-1 Phase III clinical trial.

Safety Profile

The most common adverse events associated with momelotinib include thrombocytopenia, diarrhea, and nausea.[11] Liver function abnormalities have also been reported, necessitating regular monitoring.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound (momelotinib).

  • Procedure:

    • The kinase reaction is performed in a multi-well plate format.

    • The test compound is serially diluted and added to the wells.

    • The kinase, substrate, and ATP are added to initiate the reaction.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate) or luminescence-based assays (measuring the remaining ATP).

  • Data Analysis:

    • The raw data are normalized to positive (no inhibitor) and negative (no enzyme) controls.

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[17]

Cellular Assay for STAT3 Phosphorylation

Objective: To assess the ability of a compound to inhibit JAK-STAT signaling in a cellular context.

Methodology:

  • Cell Line: A hematopoietic cell line that is dependent on JAK-STAT signaling for proliferation (e.g., a cell line expressing a constitutively active JAK2 mutant).

  • Procedure:

    • Cells are cultured and then treated with various concentrations of the test compound for a specified duration.

    • Following treatment, cells are lysed to extract proteins.

    • The levels of phosphorylated STAT3 (pSTAT3) and total STAT3 are measured using an immunoassay method such as Western blotting or ELISA.

  • Data Analysis:

    • The ratio of pSTAT3 to total STAT3 is calculated for each treatment condition.

    • The results are expressed as a percentage of the untreated control, and the IC50 value for the inhibition of STAT3 phosphorylation is determined.

Visualizations

Signaling Pathways

JAK_STAT_ACVR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 jak2 JAK2 acvr1_receptor ACVR1 smad SMAD acvr1_receptor->smad Phosphorylates stat STAT jak1->stat Phosphorylates jak2->stat Phosphorylates p_stat p-STAT (Dimer) stat->p_stat Dimerizes gene_transcription Gene Transcription (Proliferation, Inflammation) p_stat->gene_transcription Translocates to Nucleus p_smad p-SMAD smad->p_smad hepcidin_transcription Hepcidin Gene Transcription p_smad->hepcidin_transcription Translocates to Nucleus cytokine Cytokine cytokine->receptor Binds bmp BMP bmp->acvr1_receptor Binds momelotinib Momelotinib momelotinib->acvr1_receptor Inhibits momelotinib->jak1 Inhibits momelotinib->jak2 Inhibits

Caption: Momelotinib's dual inhibition of the JAK/STAT and ACVR1 signaling pathways.

Experimental Workflow

Kinase_Inhibitor_Evaluation_Workflow start Start: Compound Synthesis biochemical_assay In Vitro Kinase Assay (Determine IC50) start->biochemical_assay cellular_assay Cell-Based Assay (e.g., pSTAT Inhibition) biochemical_assay->cellular_assay in_vivo_model In Vivo Disease Model (e.g., Myelofibrosis Mouse Model) cellular_assay->in_vivo_model pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_model->pk_pd toxicology Toxicology Studies pk_pd->toxicology clinical_trials Clinical Trials (Phase I, II, III) toxicology->clinical_trials end Regulatory Approval clinical_trials->end

Caption: A generalized workflow for the preclinical and clinical evaluation of a kinase inhibitor.

Conclusion

Momelotinib represents a significant advancement in the treatment of myelofibrosis, offering a unique therapeutic profile that addresses not only splenomegaly and systemic symptoms through JAK1/JAK2 inhibition but also the prevalent and burdensome anemia via ACVR1 inhibition. Its clinical data, particularly in comparison to other agents like ruxolitinib, underscores its value in the therapeutic armamentarium.

The absence of public information on this compound precludes a direct comparison. Researchers and drug development professionals are encouraged to monitor disclosures from Nerviano Medical Sciences for any future information on this and other pipeline compounds. The detailed analysis of momelotinib provided herein serves as a robust guide to its mechanism, potency, and clinical application, offering a valuable resource for the scientific community.

References

A Head-to-Head Comparison of Kinase Inhibitors: Pacritinib vs. NMS-03592088

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for hematological malignancies, the development of potent and selective kinase inhibitors remains a cornerstone of advancing patient care. This guide provides a detailed, data-driven comparison of two such inhibitors: pacritinib (B611967), a dual JAK2/FLT3 inhibitor approved for myelofibrosis, and NMS-03592088, a next-generation FLT3, KIT, and CSF1R inhibitor currently in clinical development for Acute Myeloid Leukemia (AML).

This comparison will delve into their mechanisms of action, kinase inhibition profiles, and the experimental data supporting their development, providing a comprehensive resource for researchers in the field.

Overview and Mechanism of Action

Pacritinib is an oral kinase inhibitor that selectively targets Janus Kinase 2 (JAK2) and Fms-like Tyrosine Kinase 3 (FLT3)[1]. Dysregulation of the JAK/STAT signaling pathway, often driven by mutations in JAK2, is a key pathogenic feature of myeloproliferative neoplasms, including myelofibrosis[2]. Pacritinib also inhibits other kinases, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R)[3][4]. Its mechanism of action centers on the inhibition of these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival[2].

NMS-03592088 is an investigational, orally bioavailable small molecule inhibitor that potently targets FLT3, KIT, and CSF1R[5][6][7][8]. Mutations in FLT3 and KIT are well-established drivers in AML and other hematological malignancies[9][10]. Preclinical data suggests that NMS-03592088 has superior activity compared to other approved FLT3 inhibitors and is effective against the F691L gatekeeper mutation, a common mechanism of acquired resistance[6][9][10][11].

Comparative Kinase Inhibition Profile

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window and potential off-target effects. The following tables summarize the available quantitative data for pacritinib and NMS-03592088.

Table 1: Pacritinib - In Vitro Kinase Inhibition (IC50)

Kinase TargetIC50 (nM)Reference(s)
JAK2 (wild-type)23[1]
JAK2 (V617F mutant)19[1]
FLT3 (wild-type)22[1]
FLT3 (D835Y mutant)6[1]
TYK250[1]
JAK3520[1]
JAK11280[1]
IRAK113.6[1]
CSF1R<50[12]
TNK115[1]
TRKC18.4[1]
ROS118.4[1]

Table 2: NMS-03592088 - In Vitro Kinase Affinity (Kd)

Kinase TargetKd (nM)Reference(s)
FLT3< 1[7][13]
KIT< 1[7][13]
CSF1R< 1[7][13]

Note on Data Comparability: It is important to note that the data presented for pacritinib are IC50 values, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The data for NMS-03592088 are presented as Kd values, which represent the dissociation constant and are a measure of binding affinity. While both are indicators of potency, they are not directly comparable. A lower Kd value indicates a higher binding affinity. The sub-nanomolar Kd values for NMS-03592088 suggest a very high affinity for its target kinases.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pacritinib and NMS-03592088.

G cluster_pacritinib Pacritinib Signaling Inhibition cluster_nms NMS-03592088 Signaling Inhibition Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor binds JAK2 JAK2 CytokineReceptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus_JAK Nucleus pSTAT->Nucleus_JAK dimerizes & translocates GeneTranscription_JAK Gene Transcription (Proliferation, Survival) Nucleus_JAK->GeneTranscription_JAK regulates Pacritinib_node Pacritinib Pacritinib_node->JAK2 FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 binds PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 FLT3->STAT5 Proliferation_FLT3 Cell Proliferation & Survival PI3K_AKT->Proliferation_FLT3 RAS_MAPK->Proliferation_FLT3 STAT5->Proliferation_FLT3 NMS_node NMS-03592088 NMS_node->FLT3

Caption: Simplified signaling pathways inhibited by Pacritinib and NMS-03592088.

Experimental Workflows

The following diagram illustrates a general workflow for evaluating kinase inhibitors, a process central to the development of both pacritinib and NMS-03592088.

G cluster_workflow Kinase Inhibitor Evaluation Workflow Start Compound Synthesis BiochemicalAssay Biochemical Kinase Assay (IC50/Kd Determination) Start->BiochemicalAssay CellBasedAssay Cell-Based Assays (Viability, Proliferation) BiochemicalAssay->CellBasedAssay SignalingAssay Downstream Signaling Analysis (Western Blot for pSTAT, etc.) CellBasedAssay->SignalingAssay PreclinicalModels In Vivo Preclinical Models (Xenografts, etc.) SignalingAssay->PreclinicalModels ClinicalTrials Clinical Trials PreclinicalModels->ClinicalTrials

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of NMS-153, a Selective MPS1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides crucial safety and logistical information for the proper disposal of NMS-153, a potent and highly selective small molecule inhibitor of Monopolar Spindle 1 (MPS1, also known as TTK kinase). Adherence to these guidelines is essential for maintaining laboratory safety and ensuring regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for NMS-153 is not publicly available. The following procedures are based on best practices for the disposal of potent small molecule kinase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific SDS for the compound, if available, before handling or disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to work within a certified chemical fume hood to prevent the inhalation of dust or aerosols. Appropriate Personal Protective Equipment (PPE) must be worn.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be conducted in a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation and Handling Double Gloves, Lab Coat, Safety Glasses with Side ShieldsTo be conducted in a certified chemical fume hood.
Cell Culture Dosing Single Gloves, Lab Coat, Safety GlassesTo be conducted in

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。